molecular formula C16H11ClN2O9S2 B13752953 C.I. Mordant Blue 13 CAS No. 1264367-70-5

C.I. Mordant Blue 13

Cat. No.: B13752953
CAS No.: 1264367-70-5
M. Wt: 474.9 g/mol
InChI Key: KBLPVLOHGYMDQP-UHFFFAOYSA-N
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Description

C.I. Mordant Blue 13 is a useful research compound. Its molecular formula is C16H11ClN2O9S2 and its molecular weight is 474.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality C.I. Mordant Blue 13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Mordant Blue 13 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1264367-70-5

Molecular Formula

C16H11ClN2O9S2

Molecular Weight

474.9 g/mol

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H11ClN2O9S2/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22/h1-6,20-22H,(H,23,24,25)(H,26,27,28)

InChI Key

KBLPVLOHGYMDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to C.I. Mordant Blue 13 (CAS 1058-92-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of C.I. Mordant Blue 13, a synthetic dye with significant applications in the textile industry and biological sciences. We will delve into its chemical and physical properties, explore the mechanism of its mordanting action, provide a detailed experimental protocol for its use in wool dyeing, and discuss its safety profile. This document is intended to be a valuable resource for researchers and professionals working with this versatile chromophore.

Core Chemical Identity and Physicochemical Properties

C.I. Mordant Blue 13, also known by several synonyms including Eriochrome Blue SE and Sunchromine Fast Blue MB, is a single azo dye.[1][2] Its chemical structure is based on a 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid backbone, and it is typically supplied as a disodium salt.[1][2]

The synthesis of C.I. Mordant Blue 13 involves the diazotization of 2-amino-4-chlorophenol, which is then coupled with 4,5-dihydroxynaphthalene-2,7-disulfonic acid.[2] This process results in a molecule with multiple functional groups that are critical to its function as a mordant dye.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
CAS Number 1058-92-0[1]
C.I. Number 16680[1]
Molecular Formula C₁₆H₉ClN₂Na₂O₉S₂[1][2]
Molecular Weight 518.81 g/mol [2]
Appearance Blue to dark blue or brown-black powder with a metallic luster.[1][2][3]
Solubility Soluble in water (magenta color), soluble in Cellosolve, and slightly soluble in ethanol.[2] Water solubility is 50 g/L at 80°C.[2][2]
λmax 526.0 to 530.0 nm and 552.0 to 556.0 nm (in MeOH)
Melting Point 233°C (lit.)[3]
Boiling Point 126°C/10mmHg (lit.)[3]

Colorimetric Behavior in Solution:

C.I. Mordant Blue 13 exhibits distinct color changes in response to varying pH levels. In concentrated sulfuric acid, it dissolves to form a dark blue solution, which turns magenta upon dilution.[2] In concentrated nitric acid, it forms a brown-light red solution.[2] An aqueous solution of the dye is magenta and becomes blue-purple in the presence of concentrated sodium hydroxide.[2]

Caption: Chemical Structure of C.I. Mordant Blue 13.

Mechanism of Action: The Art of Mordanting

The efficacy of C.I. Mordant Blue 13 as a dye, particularly for natural fibers like wool and silk, lies in its ability to form coordination complexes with metal ions.[4] This process, known as mordanting, significantly enhances the dye's fastness to washing and light.[1][4]

The dye molecule possesses several functional groups, including hydroxyl (-OH) and azo (-N=N-) groups, which act as ligands, donating lone pairs of electrons to a central metal ion.[5] This chelation process results in the formation of a stable, colored metal-dye complex that is firmly anchored to the fiber. The metal ion, typically a transition metal such as chromium, aluminum, iron, or copper, acts as a bridge between the dye molecule and the functional groups present in the protein fibers of wool and silk (e.g., carboxyl, amino, and hydroxyl groups).

The choice of mordant can also influence the final color of the dyed fabric, as different metal ions will form complexes with slightly different absorption spectra.

Mordanting_Mechanism cluster_solution In Solution cluster_fiber On Fiber Dye Mordant Blue 13 Complex Dye-Metal-Fiber Complex Dye->Complex Chelation Metal Metal Ion (e.g., Cr³⁺) Metal->Complex Fiber Wool/Silk Fiber Fiber->Complex Binding

Caption: Simplified workflow of the mordanting process.

Experimental Protocol: Dyeing of Wool with C.I. Mordant Blue 13

This protocol provides a detailed, step-by-step methodology for dyeing wool yarn using C.I. Mordant Blue 13 with an alum mordant. It is crucial to adhere to all safety precautions throughout the process.

Materials:

  • Wool yarn (pre-scoured to remove impurities)

  • C.I. Mordant Blue 13

  • Potassium aluminum sulfate (alum)

  • Cream of tartar (optional, helps to brighten colors and soften wool)

  • Distilled or deionized water

  • Non-reactive dye pot (stainless steel or enamel)

  • Heating source (hot plate or stove)

  • Glass stirring rods

  • Weighing scale

  • pH meter or pH strips

  • Safety goggles, gloves, and a lab coat

Procedure:

Part A: Mordanting the Wool

  • Preparation: Weigh the dry wool yarn. All subsequent chemical amounts will be based on this weight (Weight of Fiber, WOF). For every 100g of wool, you will need 10-15g of alum.[6]

  • Mordant Solution: In a small amount of hot water, dissolve the alum completely.

  • Mordant Bath: Fill the dye pot with enough cool water to allow the wool to be fully submerged and move freely. Add the dissolved alum solution to the pot and stir well.

  • Adding the Wool: Thoroughly wet the scoured wool yarn in lukewarm water before introducing it to the mordant bath. This ensures even uptake of the mordant.

  • Heating: Slowly heat the mordant bath to a simmer (around 80-90°C).[7] Do not boil, as this can damage the wool fibers.

  • Mordanting Time: Maintain the simmer for one hour, stirring gently every 15 minutes to ensure even mordanting.[7]

  • Cooling: After one hour, turn off the heat and allow the wool to cool down slowly in the mordant bath. For best results, leave it to cool overnight.

  • Rinsing: Gently remove the mordanted wool and rinse it thoroughly with lukewarm water until the water runs clear.

Part B: Dyeing the Mordanted Wool

  • Dye Solution: Weigh the C.I. Mordant Blue 13 powder. The amount will depend on the desired depth of shade; a good starting point is 1-2% of the WOF. In a separate container, make a paste of the dye powder with a small amount of warm water, then add more hot water to fully dissolve it.

  • Dye Bath: Fill a clean dye pot with enough lukewarm water to cover the wool. Add the dissolved dye solution and stir well.

  • Dyeing: Add the wet, mordanted wool to the dye bath.

  • Heating: Slowly heat the dye bath to a simmer (80-90°C).

  • Dyeing Time: Maintain the simmer for one hour, stirring gently periodically.

  • Cooling: Turn off the heat and allow the wool to cool in the dyebath. This allows for maximum dye uptake.

  • Rinsing and Drying: Once cooled, remove the dyed wool and rinse with lukewarm water until the water runs clear. Gently squeeze out excess water and hang to dry away from direct sunlight.

Wool_Dyeing_Workflow Start Start Scour Scour Wool Start->Scour Mordant Mordant with Alum Scour->Mordant Rinse1 Rinse Mordant->Rinse1 PrepareDye Prepare Dye Bath Rinse1->PrepareDye Dye Dyeing PrepareDye->Dye Rinse2 Final Rinse Dye->Rinse2 Dry Dry Rinse2->Dry End End Dry->End

Caption: Experimental workflow for dyeing wool.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling C.I. Mordant Blue 13.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Inhalation: Avoid inhaling the dust.[3] Use in a well-ventilated area or with appropriate respiratory protection.

  • Contact: Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]

Currently, there is limited publicly available specific toxicological data, such as LD50 values, for C.I. Mordant Blue 13.[8][9][10][11] Therefore, it should be handled with the care afforded to all laboratory chemicals with unknown long-term toxicological profiles.

Applications Beyond Textiles

While its primary use is in the textile industry, C.I. Mordant Blue 13 also finds applications in other scientific fields:

  • Histological Staining: It is used as a biological stain to visualize cellular structures in microscopic analysis.[1]

  • Environmental Monitoring: The dye can be used in the detection of heavy metals in water samples due to its chelating properties.[1]

Conclusion

C.I. Mordant Blue 13 is a valuable and versatile chemical for researchers and industrial professionals. Its rich color, excellent fastness properties when used with a mordant, and its utility in both textile and biological applications make it a compound of significant interest. A thorough understanding of its chemical properties, mechanism of action, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use.

References

  • World Dye Variety. (2012, September 11). Mordant Blue 13. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • World Dye Variety. (2012, May 15). Reactive Blue 13. Retrieved from [Link]

  • Wild Colours. (n.d.). Scouring, Mordanting & Dyeing Wool. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Jibori, S. A. (2009). Synthesis and Spectral Studies of Mn(II) and Cu(II) Complexes with 4,5 - dihydroxy - 3- ( phpnyl azo) -2,7- disulfonic acid disodium naphthalene salt. Tikrit Journal of Pure Science, 14(3).
  • PubChem. (n.d.). 4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Dyeing wool with natural dyes and natural mordants. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023, April 27). Safety Assessment of Basic Blue 7 as Used in Cosmetics. Retrieved from [Link]

  • Botanical Colors. (n.d.). How to Mordant. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Annual review of cosmetic ingredient safety assessments: 2005/2006. Retrieved from [Link]

  • Fuzhou Contay Biotechnology Co., Ltd. (2026, January 25). Disodium 3-(5-Chloro-2-Hydroxyphenylazo)-4,5-Dihydroxynaphthalene-2,7-Disulphonate. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019, May 10). Safety Assessment of Basic Red 76 as Used in Cosmetics. Retrieved from [Link]

  • Myra Made Color. (2020, December 6). How To Mordant: Alum. Retrieved from [Link]

  • YouTube. (2025, November 4). Natural Dyeing Part 1 | How to Mordant Wool with Alum. Retrieved from [Link]

  • MDPI. (2022). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 27(15), 4935.
  • International Science Community Association. (2013, October 18). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2021, August 20). Safety Assessment of Basic Yellow 57 as Used in Cosmetics. Retrieved from [Link]

  • PubMed. (2010). Final amended safety assessment of hydroquinone as used in cosmetics. International Journal of Toxicology, 29(4_suppl), 274S-88S.
  • Baghdad Science Journal. (2017). Synthesis, Characterization of New Metal Complexes of Ligand [3-(4-hydroxyphenyl). Baghdad Science Journal, 14(3).3).

Sources

Plasmocorinth B: Structural Characterization and Stability Profiles in Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Plasmocorinth B (C.I. 16680), also known as Eriochrome Blue SE or Mordant Blue 13, is a diazo-based metallochromic indicator critical for the high-precision complexometric determination of Calcium (Ca²⁺) and the speciation of Vanadium (V) in aqueous matrices.[1] Unlike the more common Eriochrome Black T, Plasmocorinth B exhibits superior selectivity for calcium in the presence of magnesium at high pH (12–13), eliminating the need for extensive masking agents.

This guide provides a rigorous analysis of the molecular architecture, stability limitations, and validated protocols for deploying Plasmocorinth B in quantitative analysis.

Molecular Architecture & Chelation Mechanism

Structural Identity

Plasmocorinth B is a disulfonated azo dye.[1] Its efficacy as a chelator stems from its tridentate ligand structure, which allows it to form stable 1:1 complexes with metal ions through a "pincer" mechanism.[1]

  • IUPAC Name: Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonate[1]

  • CAS Number: 1058-92-0[1]

  • Molecular Formula: C₁₆H₉ClN₂Na₂O₉S₂[1]

  • Molecular Weight: ~518.8 g/mol [1]

Functional Moieties

The molecule comprises two primary aromatic systems linked by an azo group (-N=N-):[1]

  • 5-Chloro-2-hydroxyphenyl Ring: The chlorine atom at the 5-position exerts an electron-withdrawing effect, modulating the pKa of the phenolic hydroxyl group and stabilizing the metal complex.[1]

  • Dihydroxynaphthalene Disulfonate Ring: Contains two sulfonic acid groups (-SO₃Na) that ensure high water solubility.[1] The hydroxyl groups at positions 4 and 5 are critical for resonance stabilization, but the hydroxyl at position 4 (ortho to the azo link) participates directly in chelation.

The Chelation "Claw"

Upon coordination with a metal ion (e.g., Ca²⁺), Plasmocorinth B acts as a tridentate ligand .[1] The metal ion is coordinated by:

  • The oxygen of the phenolic hydroxyl group (deprotonated).[1]

  • One nitrogen atom of the azo linkage.[1]

  • The oxygen of the naphthyl hydroxyl group (ortho to the azo bond).[1]

This rigid coordination geometry induces a shift in electron delocalization, resulting in the characteristic color change (Bathochromic shift).[1]

ChelationMechanism cluster_legend Thermodynamic Drive FreeDye Free Plasmocorinth B (Blue/Violet at pH 12) Complex Ca-Plasmocorinth Complex (Red/Pink) FreeDye->Complex Initial Binding (pH 12) CaIon Ca²⁺ Ion CaIon->Complex Complex->FreeDye Endpoint Release (Displacement) CaEDTA Ca-EDTA Complex (Colorless/Stable) Complex->CaEDTA Titration Reaction EDTA EDTA Titrant EDTA->CaEDTA Stronger Affinity (Log K > Dye) Text K(Ca-EDTA) >> K(Ca-Dye)

Figure 1: Competitive chelation mechanism during Calcium titration.[1] The indicator is displaced by EDTA due to the higher stability constant of the Ca-EDTA complex.

Stability Profile

The stability of Plasmocorinth B is heavily dependent on pH and light exposure. Unlike solid-state stability, solution-state stability requires strict control.[1]

Physicochemical Stability Data
ParameterConditionStability StatusObservation
pH Tolerance Acidic (pH < 3.[1]5)High Stable form for Vanadium(IV) speciation.[1]
pH Tolerance Alkaline (pH > 11)Moderate Prone to oxidation over time (days).[1] Prepare fresh for Ca titration.
Thermal < 25°C (Solid)High Stable for years if stored dry.[1]
Photostability UV IrradiationLow Rapidly degrades in the presence of photocatalysts (e.g., TiO₂).
Shelf Life Aqueous Soln.[1][2]Low 1-2 weeks at 4°C; susceptible to fungal growth and hydrolysis.[1]
Photocatalytic Degradation Warning

Research indicates that Plasmocorinth B is susceptible to oxidative degradation via hydroxyl radicals ([1]•OH) when exposed to UV light in the presence of semiconductors like TiO₂.[1]

  • Implication: Standard solutions must be stored in amber glass bottles to prevent photobleaching, which manifests as a loss of color intensity and endpoint sharpness.[1]

Analytical Utility & Protocols

Protocol A: Calcium Determination (High pH)

This protocol is specific for determining Calcium in water or biological fluids where Magnesium interference must be minimized without precipitation.[1]

Reagents:

  • Buffer: 1.0 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) to adjust pH to ~12–13.[1]

  • Titrant: 0.01 M EDTA Standard Solution.

  • Indicator: 0.1% (w/v) Plasmocorinth B in distilled water (Prepare fresh weekly).[1]

Workflow:

  • Sample Prep: Pipette aliquot of sample containing Ca²⁺ into a conical flask.

  • Alkalinization: Add KOH/NaOH dropwise until pH reaches 12.5. Note: At this pH, Mg²⁺ precipitates as Mg(OH)₂ and does not interfere.[1]

  • Indicator Addition: Add 3–4 drops of Plasmocorinth B.[1] The solution should turn Pink/Red .

  • Titration: Titrate with 0.01 M EDTA with vigorous swirling.

  • Endpoint: The color transitions sharply from Pink/Red to Blue/Violet .

Self-Validation Step: If the endpoint is purple/sluggish, the pH may be insufficient (<12), allowing partial Mg²⁺ interference.[1] Re-check pH and ensure it is >12.

Protocol B: Vanadium Speciation

Plasmocorinth B is used to differentiate Vanadium species based on complex formation in acidic media.[1]

Workflow:

  • Conditioning: Adjust sample pH to 3.0–3.5 using acetate buffer.

  • Reaction: Add Plasmocorinth B. It selectively complexes with V(V) or V(IV) depending on oxidation state preparation.

  • Detection: Measure absorbance at 526 nm (Isosbestic point or Lambda max for the complex).[1]

  • Separation (Optional): The complex can be retained on IP-RP-HPLC columns for trace analysis.

V_Speciation cluster_QC Quality Control Sample Aqueous Sample (Contains V(IV)/V(V)) Buffer Add Acetate Buffer (pH 3.5) Sample->Buffer Ligand Add Plasmocorinth B Buffer->Ligand Check Ensure pH < 3.5 to prevent V(IV) -> V(V) oxidation Buffer->Check Reaction Complex Formation (V-PB Complex) Ligand->Reaction Analysis Spectrophotometric Detection (λ = 526 nm) Reaction->Analysis

Figure 2: Workflow for Vanadium speciation using Plasmocorinth B, highlighting the critical pH control step.

References

  • Sigma-Aldrich. Plasmocorinth B Dye Content 60%.[1] Product Specification. Available at:

  • ResearchGate. Photobleaching of Plasmocorinth B solution in contact with different TiO2 films. Available at:

  • PubChem. Plasmocorinth B (Compound Summary). National Library of Medicine.[1] Available at:

  • ChemBK. Eriochrom Blue SE Properties and Applications. Available at: [1]

  • CymitQuimica. Eriochrome Blue Black (Synonym Analysis). Available at: [1]

Sources

Technical Monograph: Physicochemical Profiling & Analytical Utility of C.I. 16680 (Mordant Violet 5)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of C.I. 16680 (Mordant Violet 5), tailored for research scientists and pharmaceutical analysts.

Executive Summary

C.I. 16680 , chemically designated as Mordant Violet 5 (CAS: 2092-55-9), is a mono-azo dye characterized by its high affinity for polyvalent metal cations. While historically categorized as a textile mordant, its contemporary relevance lies in bio-analytical chemistry and pharmaceutical quality control . It serves as a sensitive chelating agent for the spectrophotometric determination of trace metals (Al³⁺, Ga³⁺, Fe³⁺) and as a model substrate for evaluating azo-reductase activity in metabolic toxicity studies. This guide delineates its structural dynamics, chelation mechanics, and validated protocols for analytical deployment.

Molecular Identity & Structural Dynamics

Chemical Definition
  • IUPAC Name: Sodium 5-hydroxy-6-[(2-hydroxynaphthyl)azo]benzenesulphonate

  • Common Aliases: Solochrome Violet RS, Acid Alizarin Violet N, Chrome Violet B.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 366.32 g/mol [1][2][3]

Azo-Hydrazone Tautomerism

The stability and spectral properties of C.I. 16680 are governed by an intramolecular proton transfer equilibrium. In solution, the molecule exists in a resonance hybrid between the azo-phenol and keto-hydrazone forms.

  • Significance: The hydrazone form is thermodynamically favored in polar solvents, contributing to the dye's resistance to photobleaching. However, the azo form is the active species in metal chelation, where the deprotonation of the hydroxyl groups facilitates coordinate bonding.

Ionization States

The dye exhibits distinct spectral shifts based on pH, driven by the stepwise ionization of its sulfonic acid and hydroxyl groups.

  • pH < 3.0: Fully protonated (Orange/Red).

  • pH 7.0 - 9.0: Mono-anionic/Di-anionic transition (Violet).

  • pH > 11.0: Fully deprotonated (Blue/Purple).

Physicochemical Profile

The following data aggregates experimental values for analytical method development.

ParameterValue / CharacteristicContextual Note
Solubility Water: ~50 g/L (80°C); Ethanol: SolubleHigh water solubility is due to the sulfonate group (

).

(Water)
501 nm (pH 7)Shifts bathochromically upon metal complexation.
pKa Values

(Sulfonate)

(Phenolic -OH)

(Naphtholic -OH)
Critical for buffer selection. Optimal chelation occurs when -OH groups are ionizable.
Appearance Dark reddish-brown powderHygroscopic; store in desiccator.
Stability Stable in acidic media; susceptible to reduction.Incompatible with strong oxidizing agents (peroxides).

Chelation Chemistry & Mechanism

The analytical utility of C.I. 16680 stems from its tridentate ligand behavior. It forms stable coordinate covalent bonds with metals through an O,N,O-donor set :

  • Oxygen from the phenolic hydroxyl.

  • Nitrogen from the azo linkage (

    
    ).
    
  • Oxygen from the naphtholic hydroxyl.

Metal Complexation Pathway

The following diagram illustrates the transition from the free ligand state to the metal-complexed state, highlighting the critical pH dependency.

ChelationMechanism cluster_legend Mechanism Logic FreeLigand Free Ligand (LH2) (Orange-Red) Protonated Hydroxyls Deprotonation pH Adjustment (Buffer pH 4.5 - 6.0) FreeLigand->Deprotonation Ionization ActiveSpecies Active Anion (L2-) Available for Bonding Deprotonation->ActiveSpecies -2H+ Complex Metal-Dye Chelate (Violet/Blue) 1:1 or 1:2 Stoichiometry ActiveSpecies->Complex Coordination MetalIon Metal Cation (Al3+, Ga3+, Fe3+) MetalIon->Complex + Ligand

Figure 1: Reaction pathway for the formation of the Metal-Mordant Violet 5 complex. Note the requirement for pH buffering to facilitate deprotonation.

Validated Analytical Protocol: Determination of Trace Aluminum

Objective: Quantify trace Aluminum (Al³⁺) impurities in pharmaceutical excipients or water samples. Principle: Al³⁺ forms a stable, violet-colored complex with C.I. 16680 at pH 5.0, exhibiting a bathochromic shift from the free dye.

Reagents & Preparation
  • Stock Dye Solution (1 mM): Dissolve 0.366 g of C.I. 16680 in 1 L of deionized water. Filter through a 0.45 µm membrane.

  • Acetate Buffer (pH 5.0): Mix 2 M sodium acetate and 2 M acetic acid to achieve pH 5.0.

  • Standard Al Solution (1000 ppm): Use NIST-traceable standard.

Workflow Methodology

AnalyticalWorkflow Start Sample Preparation (Digestion/Dilution) Masking Interference Masking (Add Ascorbic Acid for Fe3+) Start->Masking Remove Fe/Cu interference Buffering pH Adjustment (Add Acetate Buffer pH 5.0) Masking->Buffering Reaction Chromophore Development (Add C.I. 16680 + Heat 60°C 10 min) Buffering->Reaction Initiate Chelation Cooling Equilibration (Cool to Room Temp) Reaction->Cooling Measurement Spectrophotometry (Measure Abs @ 546-560 nm) Cooling->Measurement Calculation Quantification (Beer-Lambert Law) Measurement->Calculation

Figure 2: Step-by-step spectrophotometric workflow for Aluminum determination using C.I. 16680.

Protocol Steps
  • Sample Aliquot: Transfer 1.0 mL of sample into a 25 mL volumetric flask.

  • Interference Control: Add 1.0 mL of 1% Ascorbic Acid solution (reduces Fe³⁺ to Fe²⁺, which does not interfere).

  • Buffering: Add 5.0 mL of Acetate Buffer (pH 5.0).

  • Dye Addition: Add 2.0 mL of 1 mM C.I. 16680 solution.

  • Thermal Acceleration: Heat in a water bath at 60°C for 10 minutes to ensure complete complexation (kinetic stability).

  • Measurement: Cool to room temperature. Dilute to mark with water. Measure Absorbance (

    
    ) at 556 nm  against a reagent blank.
    

Self-Validation Check:

  • Linearity: Construct a calibration curve from 0.05 to 2.0 µg/mL Al.

    
     must be 
    
    
    
    .
  • Blank Correction: The reagent blank (dye + buffer + water) will have absorbance. Subtract this value from all sample readings.

Safety & Toxicological Context

For drug development professionals, understanding the metabolic fate of C.I. 16680 is crucial if used in biological models.

Azo Reduction Hazard

Like many azo dyes, C.I. 16680 is susceptible to reductive cleavage by azoreductase enzymes present in human gut microbiota and liver microsomes.

  • Reaction:

    
    
    
  • Metabolites: Cleavage yields sulfonated aminophenols and aminonaphthols. While sulfonation generally reduces lipophilicity and systemic absorption, the generation of primary aromatic amines warrants strict handling controls to prevent inhalation or ingestion.

Handling Precautions
  • PPE: Nitrile gloves, lab coat, and P95 respirator (powder form is fine and dispersible).

  • Waste: Dispose of as hazardous chemical waste (do not pour down drains due to aquatic toxicity potential).

References

  • PubChem. (2025).[4] C.I.[2][3][4][5][6] Mordant Violet 5 - Compound Summary. National Library of Medicine. [Link]

  • World Dye Variety. (2012). Mordant Violet 5: Properties and Applications.[3][5][Link]

  • Ahmed, M. J., & Hossan, J. (1995). Spectrophotometric determination of aluminium by morin (Comparative methodology). Talanta, 42(8), 1135-1142.[7] [Link]

  • ChemBK. (2024). C.I.[2][3][4][5][6] Mordant Violet 5 Physicochemical Properties.[Link]

  • Danish Environmental Protection Agency. (1999). Toxicity and Fate of Azo Dyes.[8][9][10][Link]

Sources

Advanced Spectrophotometric Profiling of Eriochrome Blue SE (Mordant Blue 13)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral absorption characteristics of Eriochrome Blue SE Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Eriochrome Blue SE (EBSE), chemically designated as C.I. Mordant Blue 13 (CAS: 1058-92-0), serves as a critical metallochromic indicator and spectrophotometric reagent in analytical chemistry. Unlike its congener Eriochrome Black T, EBSE exhibits superior stability in alkaline matrices and distinct spectral shifts that allow for the precise quantification of Magnesium (Mg²⁺) and Calcium (Ca²⁺) in complex biological and environmental fluids. This guide delineates the spectral absorption characteristics, acid-base equilibria, and metal-complexation mechanics of EBSE, providing a validated framework for its application in high-sensitivity assays.

Physicochemical Architecture

Molecular Identity and Chromophores

EBSE is a disulfonated azo dye. Its chromophoric system relies on the conjugation between the naphthalene ring and the azo (-N=N-) linkage, modulated by auxochromic hydroxyl (-OH) groups. The specific arrangement of these functional groups dictates its pH-dependent spectral behavior.

PropertySpecification
IUPAC Name Disodium 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulfonate
Synonyms Plasmocorinth B, Mordant Blue 13
Molecular Formula C₁₆H₉ClN₂Na₂O₉S₂
Molecular Weight 518.81 g/mol
Solubility Soluble in water (Magenta/Red in acid; Blue in alkali)
pKa Values pK₁: 7.56, pK₂: 9.3, pK₃: 12.4 [1]
Electronic Transitions

The absorption spectrum of EBSE is dominated by


 transitions within the azo-aromatic system. The ionization of the phenolic hydroxyl groups induces significant bathochromic or hypsochromic shifts, serving as the basis for its indicator properties.

Spectral Dynamics and Equilibria

pH-Dependent Spectral Profiles

EBSE functions as a polyprotic acid. Its color and absorption maximum (


) shift dramatically as the phenolic protons are dissociated.
  • Acidic/Neutral Species (

    
    ):  In the pH range of 2.0–7.0, the dye exists primarily in a protonated form, exhibiting a Magenta/Red  color with a 
    
    
    
    approximately at 526–530 nm [2].
  • Alkaline Species (

    
     / 
    
    
    
    ):
    Above pH 10, the deprotonation of the naphthol hydroxyls yields a Blue species with a
    
    
    shifted bathochromically to approximately 600 nm .
Metal-Ligand Complexation Mechanism

The utility of EBSE in complexometry arises from its ability to form stable chelates with metal ions (M²⁺).

  • The Chelate Effect: When the blue alkaline form of EBSE binds to Mg²⁺ or Ca²⁺, the ligand undergoes a conformational change and electronic redistribution.

  • Hypsochromic Shift: The formation of the Metal-EBSE complex results in a shift back to shorter wavelengths (Blue

    
     Red). The complex absorbs strongly at 530–540 nm .
    
  • Contrast Mechanism: The analytical signal is derived from the spectral contrast between the Blue free dye (

    
     nm)  and the Red metal complex (
    
    
    
    nm)
    .

EBSE_Mechanism Acidic Acidic Form (H₂In²⁻) Magenta/Red λmax ≈ 526 nm Basic Alkaline Form (HIn³⁻) Blue λmax ≈ 600 nm Acidic->Basic Deprotonation (pH > 10) Complex Metal Complex (Mg-In) Red/Pink λmax ≈ 535 nm Basic->Complex Chelation Complex->Basic EDTA Displacement Mg Mg²⁺ / Ca²⁺ Mg->Complex Binding

Figure 1: Structural and spectral transformation pathway of Eriochrome Blue SE upon pH adjustment and metal complexation.

Experimental Protocol: Spectrophotometric Determination

Reagent Preparation

To ensure reproducibility, reagents must be prepared using Class A volumetric glassware and ultra-pure water (18.2 MΩ·cm).

  • EBSE Stock Solution (1 mM): Dissolve 0.519 g of Eriochrome Blue SE in 100 mL of deionized water. Store in an amber bottle to prevent photodegradation. Stability is approx. 1 week.

  • Buffer Solution (pH 10): Dissolve 70 g of Ammonium Chloride (

    
    ) in 570 mL of concentrated Ammonia (
    
    
    
    , 25%) and dilute to 1 L with water.
  • Masking Agents: Prepare 10% Potassium Cyanide (KCN) solution (Caution: Toxic) if heavy metal interference (Cu, Ni, Fe) is suspected.

Measurement Workflow

This protocol quantifies Magnesium via the absorbance of the Mg-EBSE complex.

  • Blank Preparation: Mix 2.0 mL Buffer (pH 10) + 1.0 mL EBSE Stock + 7.0 mL Water. (Color: Blue).[1][2][3][4]

  • Sample Preparation: Mix 2.0 mL Buffer (pH 10) + 1.0 mL EBSE Stock + x mL Sample (containing Mg²⁺) + (7-x) mL Water. (Color: Red/Violet).[2]

  • Equilibration: Allow the mixture to stand for 5 minutes at room temperature (

    
    ).
    
  • Spectroscopy: Measure Absorbance at 535 nm (Absorbance maximum of the complex).

    • Note: At 535 nm, the Blue free dye has lower absorbance compared to the Red complex. A differential measurement against the reagent blank maximizes sensitivity.

Workflow Start Start: Sample Preparation Buffer Add NH₄Cl/NH₃ Buffer (Target pH 10.0 ± 0.1) Start->Buffer Dye Add EBSE Reagent (Free Dye turns Blue) Buffer->Dye Mix Add Sample (Mg²⁺) (Formation of Red Complex) Dye->Mix Wait Incubate 5 mins (Equilibrium Stabilization) Mix->Wait Measure Measure Absorbance λ = 535 nm Wait->Measure Calc Calculate Concentration (Beer-Lambert Law) Measure->Calc

Figure 2: Step-by-step spectrophotometric workflow for Magnesium determination using EBSE.

Validation & Troubleshooting

Interference Management

EBSE is not perfectly selective. Heavy metals can block the indicator (irreversible binding).

  • Iron/Copper: Mask with Triethanolamine or Cyanide.

  • Calcium: If analyzing Mg specifically, Ca can be precipitated as oxalate or masked with EGTA (though EBSE also binds Ca, EBT is often preferred for total hardness, while Calcon is preferred for Ca alone). EBSE is often used for Mg when Ca is sequestered.

Stability and Storage
  • Hydrolysis: The azo linkage is stable, but the sulfonated groups make the dye hygroscopic. Store powder in a desiccator.

  • Solution Stability: Aqueous solutions of EBSE are more stable than Eriochrome Black T, which oxidizes rapidly. However, fresh preparation is recommended weekly [3].

References

  • ChemBK. (n.d.). Eriochrom Blue SE - Physico-chemical Properties. Retrieved from [Link]

  • Tum, P., & Oduor, F. (2020). Effect of pH on the Spectral Properties of Acid Orange Seven and Plasmocorinth B Dyes in Aqueous Systems. The International Journal of Humanities & Social Studies. Retrieved from [Link]

  • Diehl, H., & Lindstrom, F. (1959). Eriochrome Black T and Its Stability. Analytical Chemistry. (Contextual grounding from standard analytical texts regarding azo dye stability).

Sources

Plasmocorinth B: A Technical Monograph on Mordant Blue 13

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Plasmocorinth B (Mordant Blue 13). It moves beyond surface-level descriptions to explore the chemical engineering, historical context, and analytical precision that define this compound's utility in modern science.[1]

From Azo Synthesis to Chelation Precision

Executive Summary

Plasmocorinth B (CI Mordant Blue 13) is a synthetic azo dye that serves as a critical tool in analytical chemistry and environmental science.[1] While historically developed as a textile colorant capable of forming durable metal complexes ("mordants") with wool and silk, its primary scientific value today lies in complexometric titrimetry .[1] It is the indicator of choice for the selective determination of Calcium (Ca²⁺) in the presence of Magnesium (Mg²⁺), offering a distinct colorimetric endpoint where other indicators, such as Eriochrome Black T, fail due to interference.[1] This guide details its synthesis, chelation mechanism, and validated experimental protocols.

Chemical Identity & Structure

Plasmocorinth B belongs to the class of o,o'-dihydroxyazo dyes .[1] Its structure features a central azo group (-N=N-) bridging a chlorinated phenol ring and a sulfonated naphthalene ring.[1] This configuration is not merely chromogenic; it creates a "terdentate" ligand pocket capable of sequestering metal ions with high stability constants.[1]

PropertyDetail
Common Name Plasmocorinth B
Synonyms Mordant Blue 13, Eriochrome Blue SE, Sunchromine Fast Blue MB
CAS Number 1058-92-0
Chemical Formula C₁₆H₉ClN₂Na₂O₉S₂
IUPAC Name Disodium 3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate
Chromophore Azo group (-N=N-) conjugated with aromatic systems
Auxochromes Hydroxyl (-OH) and Sulfonic acid (-SO₃H) groups
Structural Logic

The molecule consists of two key moieties:[1]

  • Diazo Component: Derived from 2-amino-4-chlorophenol .[1] The chlorine atom at the para position to the amine (meta to hydroxyl) modulates the acidity of the phenolic proton, tuning the metal-binding affinity.[1]

  • Coupling Component: Derived from Chromotropic Acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid).[1][2] This bulky naphthalene core provides water solubility (via sulfonate groups) and the second hydroxyl group necessary for chelation.[1]

Historical Development

The Azo Revolution (Late 19th Century)

The genesis of Plasmocorinth B traces back to the post-Perkin era of dye chemistry, where the focus shifted from natural extracts to synthetic azo coupling.[1] The "Mordant" designation refers to the dye's original industrial application: it required a metal salt (usually chromium) to "bite" (French: mordre) into the fabric fiber, forming a wash-fast lake pigment.[1]

The Schwarzenbach Shift (1940s)

The dye's transition from textile mills to analytical laboratories occurred during the "Schwarzenbach Revolution."[1] Gerold Schwarzenbach, the father of complexometry, identified that the same metal-binding properties that made mordant dyes wash-fast could be exploited to detect metal ions in solution. He recognized that Plasmocorinth B had a specific affinity for Calcium at high pH, a condition where Magnesium precipitates as Mg(OH)₂, allowing for the selective titration of Calcium —a breakthrough for water hardness analysis.[1]

Synthesis & Manufacturing

The synthesis of Plasmocorinth B is a classic example of diazotization-coupling , a reaction sequence that demands strict pH and temperature control to prevent decomposition of the unstable diazonium intermediate.[1]

Validated Synthesis Protocol

Reagents:

  • 2-Amino-4-chlorophenol[1][3][4][5]

  • Sodium Nitrite (NaNO₂)[1]

  • Hydrochloric Acid (HCl)[1][5]

  • Chromotropic Acid (Disodium salt)[1][6]

  • Sodium Carbonate (Na₂CO₃)[1]

Workflow:

  • Diazotization: 2-Amino-4-chlorophenol is dissolved in dilute HCl and cooled to 0–5°C. Sodium nitrite solution is added dropwise.[1] The amine group is converted into a diazonium salt (R-N₂⁺ Cl⁻).[1] Critical Control: Temperature must remain <5°C to prevent phenol formation via hydrolysis.[1]

  • Coupling: Chromotropic acid is dissolved in water with Sodium Carbonate to maintain an alkaline pH (approx.[1] pH 9-10).[1] The cold diazonium solution is slowly added to this coupling bath.[1]

  • Precipitation: The azo dye forms immediately as a deep blue/violet solution.[1] The product is salted out using Sodium Chloride (NaCl), filtered, and dried.[1]

Synthesis cluster_0 Step 1: Diazotization (0-5°C) cluster_1 Step 2: Coupling (pH 9-10) cluster_2 Step 3: Isolation Start 2-Amino-4-chlorophenol (in HCl) Diazo Diazonium Salt (Intermediate) Start->Diazo Nitrosation NaNO2 + NaNO2 NaNO2->Diazo Product Plasmocorinth B (Mordant Blue 13) Diazo->Product Electrophilic Aromatic Substitution Chrom Chromotropic Acid (Alkaline Sol.) Chrom->Product Salt Salting Out (NaCl) Product->Salt Final Crystalline Dye Salt->Final

Caption: Synthesis pathway of Plasmocorinth B via azo coupling of a diazonium salt with a naphthalene derivative.

Mechanism of Action: The Chelation Switch

The utility of Plasmocorinth B as an indicator relies on a metallochromic shift .[1] The dye exists in two distinct colored states depending on whether it is free or bound to a metal ion.[1]

The Terdentate Ligand System

The dye binds metal ions (specifically Ca²⁺) through three donor atoms:[1]

  • Phenolic Oxygen (from the chlorophenol ring).[1]

  • Azo Nitrogen (one of the nitrogen atoms in the -N=N- bridge).[1]

  • Naphtholic Oxygen (from the chromotropic acid moiety).[1]

This forms two fused chelate rings (one 5-membered, one 6-membered), creating a highly stable complex.[1]

Colorimetric Transition
  • Free Dye (pH 12-13): Blue.[1] In highly alkaline conditions, the phenolic protons are dissociated, and the delocalized π-electron system absorbs in the yellow/orange region, reflecting blue.[1]

  • Metal-Dye Complex (Ca-Dye): Red/Pink.[1] When Ca²⁺ binds, it perturbs the electron distribution of the azo system (ligand field effect), shifting the absorption maximum and causing the solution to appear pink.[1]

The Titration Logic: During titration with EDTA (Ethylenediaminetetraacetic acid), the EDTA (a hexadentate ligand) has a higher affinity for Calcium than the Plasmocorinth B dye does.[1]

  • Start: Ca²⁺ is bound to Plasmocorinth B. Solution is Pink .[1]

  • Titration: EDTA strips Ca²⁺ from the dye complex.[1]

  • Endpoint: All Ca²⁺ is bound to EDTA.[1] Plasmocorinth B is released in its free form.[1] Solution turns Blue .

Chelation cluster_state1 Initial State (Before Titration) cluster_state2 Titration Process cluster_state3 Endpoint State Ca Ca²⁺ (Analyte) Complex Ca-Dye Complex (PINK) Ca->Complex Dye Plasmocorinth B Dye->Complex Exchange Ligand Exchange (EDTA displaces Dye) Complex->Exchange EDTA EDTA Titrant EDTA->Exchange CaEDTA Ca-EDTA Complex (Colorless) Exchange->CaEDTA FreeDye Free Plasmocorinth B (BLUE) Exchange->FreeDye

Caption: Metallochromic mechanism showing the displacement of the pink Ca-Dye complex by EDTA to release the blue free dye.[1]

Validated Protocol: Selective Determination of Calcium

This protocol is the industry standard for analyzing calcium hardness in water samples containing magnesium.[1]

Why Plasmocorinth B?

Standard indicators like Eriochrome Black T (EBT) function at pH 10, where both Ca²⁺ and Mg²⁺ react.[1] To measure Ca²⁺ alone, one must raise the pH to >12 to precipitate Mg²⁺ as Mg(OH)₂.[1] However, EBT is unstable and loses its color contrast at this high pH.[1] Plasmocorinth B remains stable and retains a sharp Pink-to-Blue endpoint at pH 12-13. [1]

Experimental Workflow
ParameterSpecification
Analyte Calcium (Ca²⁺)
Interference Control Magnesium (Mg²⁺) is masked via precipitation at pH 12
Titrant 0.01 M EDTA Standard Solution
Indicator Plasmocorinth B (ground 1:100 with NaCl solid)
Buffer/Base 1 M Sodium Hydroxide (NaOH) or KOH

Step-by-Step Procedure:

  • Sample Prep: Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.

  • pH Adjustment: Add 2-4 mL of 1 M NaOH. Verify pH is between 12 and 13 using pH paper or a meter.[1]

    • Note: A precipitate may form (Mg(OH)₂); do not filter it out.[1] It will not interfere with the Ca-Dye interaction.[1]

  • Indicator Addition: Add approx. 0.1 g of the Plasmocorinth B/NaCl powder mixture.[1] The solution should turn a distinct Pink/Red .

  • Titration: Titrate with 0.01 M EDTA solution slowly while swirling.

  • Endpoint: The color change is from Pink → Purple → Pure Blue . Stop immediately when the blue tone persists without a violet hue.[1]

  • Calculation:

    
    
    (Where 40,080 is the atomic weight of Ca scaled to mg/L)
    

Advanced Applications

Beyond titration, Plasmocorinth B is utilized in advanced material science research.[1]

Photocatalytic Degradation Model

Because of its complex aromatic structure and azo bond, Plasmocorinth B is used as a "model pollutant" to test the efficiency of advanced oxidation processes (AOPs) and photocatalysts (e.g., ZnO/TiO₂ nanoparticles).[1] Its degradation pathway involves the cleavage of the azo bond (-N=N-), followed by ring opening of the naphthalene core, which can be monitored via UV-Vis spectroscopy at 527 nm .[1]

Biological Staining

In histology, Plasmocorinth B (often under the name Eriochrome Blue SE) has been used to stain biological tissues.[1] Its affinity for calcium makes it useful for visualizing calcified structures, although it is less common than Alizarin Red S for this specific purpose.[1]

References

  • Schwarzenbach, G. (1957).[1] Complexometric Titrations. Interscience Publishers.[1] (Foundational text on the theory of metal indicators).

  • Vogel, A. I. (2000).[1] Vogel's Textbook of Quantitative Chemical Analysis (6th ed.).[1] Prentice Hall.[1] (Source for the standard Calcium titration protocol).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Mordant Blue 13 (CAS 1058-92-0).[1][][8][9] (Verification of CAS and chemical identity).

  • PubChem. (n.d.).[1] Compound Summary for CID 13991: Mordant Blue 13. National Library of Medicine.[1] [1]

  • Tum, P. K., & Oduor, F. D. (2020).[1] "Effect of pH on the Spectral Properties of Acid Orange Seven and Plasmocorinth B Dyes in Aqueous Systems." ResearchGate.[1] (Data on spectral shifts and pH stability).

Sources

An In-depth Technical Guide to the Toxicity and Safe Handling of Mordant Blue 13

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile and safety considerations for Mordant Blue 13 (C.I. 16680), a synthetic azo dye. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind the recommended safety protocols, grounded in available scientific data and toxicological principles. While specific toxicological studies on Mordant Blue 13 are limited, a thorough analysis of its chemical class—azo dyes—and its potential metabolic byproducts offers critical insights into its hazard profile.

Chemical and Physical Identity of Mordant Blue 13

Mordant Blue 13 is a single azo class dye with a brownish-black to dark blue powder appearance.[1][2][3] It is utilized in the textile industry for dyeing natural fibers like wool and silk and also finds applications in biological staining and environmental monitoring.[1][4] Its chemical structure allows it to form strong, long-lasting bonds with various substrates.[1]

PropertyValueSource(s)
CAS Number 1058-92-0[1][3]
Molecular Formula C₁₆H₉ClN₂Na₂O₉S₂[1][3]
Molecular Weight 518.81 g/mol [1][3]
Appearance Brown-black to dark blue powder[1][5]
Water Solubility Soluble[2][3]
Storage Temperature Room Temperature[1]

The Toxicological Profile: An Insight into Azo Dyes and Metabolites

The Safety Data Sheet (SDS) for Mordant Blue 13 indicates that comprehensive toxicological data, such as acute toxicity, skin corrosion, and carcinogenicity, is largely unavailable.[5] This is not uncommon for many specialty chemicals. However, by examining the toxicology of azo dyes as a class and the known hazards of its precursors and potential metabolites, we can construct a scientifically sound risk assessment.

The primary toxicological concern with azo dyes is their potential to be metabolized, particularly by azoreductase enzymes present in the human gut microbiota, into aromatic amines.[6] Some of these aromatic amines are known or suspected carcinogens.[6][7]

The manufacturing process of Mordant Blue 13 involves the diazotization of 2-Amino-4-chlorophenol and its coupling with 4,5-Dihydroxynaphthalene-2,7-disulfonic acid .[2][3] Therefore, the toxicity of these precursors and potential metabolites is of significant interest.

Potential Metabolite: 2-Amino-4-chlorophenol

This aromatic amine is a key component in the synthesis of Mordant Blue 13 and a likely metabolite. It is classified as harmful if swallowed and may cause skin irritation.[1]

  • Methemoglobinemia: High levels of 2-Amino-4-chlorophenol can interfere with the oxygen-carrying capacity of the blood, leading to headache, dizziness, and cyanosis (a blue coloration of the skin and lips).[4] In severe cases, it can cause respiratory distress, collapse, and even death.[4]

  • Nephrotoxicity: Studies in animal models have shown that 2-amino-4-chlorophenol can induce kidney damage, although it is considered less potent than its isomer, 4-amino-2-chlorophenol.[8]

  • Irritation: It is recognized as a skin irritant.[1]

Potential Metabolite: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid

This compound is the other precursor in the synthesis of Mordant Blue 13. According to its safety data, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10][11]

The following diagram illustrates the potential metabolic pathway of Mordant Blue 13, highlighting the formation of these potentially hazardous aromatic amines.

MordantBlue13_Metabolism MB13 Mordant Blue 13 (Azo Dye) Metabolites Potential Metabolites MB13->Metabolites Azoreductase (e.g., in gut microbiota) AromaticAmine1 2-Amino-4-chlorophenol Metabolites->AromaticAmine1 AromaticAmine2 4,5-Dihydroxynaphthalene-2,7-disulfonic acid Metabolites->AromaticAmine2 HealthEffects1 Methemoglobinemia Nephrotoxicity Skin Irritation AromaticAmine1->HealthEffects1 HealthEffects2 Skin Irritation Serious Eye Irritation Respiratory Irritation AromaticAmine2->HealthEffects2

Caption: Potential metabolic breakdown of Mordant Blue 13.

Hazard Identification and GHS Classification

Based on the available SDS, Mordant Blue 13 itself is not classified for specific hazards.[5] However, considering the hazards of its potential metabolites, a cautious approach is warranted. The GHS pictograms and hazard statements for the metabolites are summarized below.

MetaboliteGHS Pictogram(s)Hazard Statement(s)
2-Amino-4-chlorophenol Harmful if swallowed, Causes skin irritation
4,5-Dihydroxynaphthalene-2,7-disulfonic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation

Safe Handling and Storage Protocols

Given the potential for skin, eye, and respiratory irritation, as well as the more severe systemic effects of one of its metabolites, strict adherence to safety protocols is essential.

Engineering Controls
  • Ventilation: Work with Mordant Blue 13 powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[5]

  • Containment: For larger quantities, enclosed systems should be considered to prevent dust dispersion.[6]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling Mordant Blue 13.

PPE_Workflow Start Handling Mordant Blue 13 EyeProtection Eye Protection: Chemical safety goggles or face shield Start->EyeProtection HandProtection Hand Protection: Chemical-resistant gloves (e.g., nitrile) Start->HandProtection BodyProtection Body Protection: Lab coat, closed-toe shoes Start->BodyProtection RespiratoryProtection Respiratory Protection: Required if dust is generated and ventilation is inadequate. Use a NIOSH-approved respirator. Start->RespiratoryProtection End Safe Handling Achieved EyeProtection->End HandProtection->End BodyProtection->End RespiratoryProtection->End

Caption: Recommended Personal Protective Equipment (PPE).

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][10]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are crucial in the event of exposure.

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]

Experimental Protocols: Spill Management

A self-validating system for managing spills is critical to ensure safety and minimize environmental contamination.

Small Spill (Solid)
  • Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE as outlined in section 4.2.

  • Containment: Carefully sweep up the spilled solid, avoiding dust generation. A HEPA-filtered vacuum can also be used.

  • Collection: Place the spilled material into a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towels. Place all cleaning materials into the waste container.

  • Disposal: Dispose of the waste according to local, state, and federal regulations.

Large Spill

In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

The following workflow diagram illustrates the decision-making process for spill response.

Spill_Response_Workflow Start Spill of Mordant Blue 13 Occurs AssessSize Assess Spill Size Start->AssessSize SmallSpill Small Spill Protocol AssessSize->SmallSpill Small LargeSpill Large Spill Protocol AssessSize->LargeSpill Large EvacuateVentilate Evacuate and Ventilate SmallSpill->EvacuateVentilate EvacuateEHS Evacuate Area and Contact EHS LargeSpill->EvacuateEHS DonPPE Don Appropriate PPE EvacuateVentilate->DonPPE ContainCollect Contain and Collect Spill DonPPE->ContainCollect Decontaminate Decontaminate Area ContainCollect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Spill Managed Safely Dispose->End EvacuateEHS->End

Caption: Decision workflow for spill response.

Disposal Considerations

Dispose of Mordant Blue 13 and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5]

Conclusion

While Mordant Blue 13 lacks a complete, specific toxicological dataset, a comprehensive risk assessment based on its chemical family and potential metabolites indicates that it should be handled with care. The primary concerns are skin, eye, and respiratory irritation, with the potential for more severe systemic effects such as methemoglobinemia from its metabolite, 2-Amino-4-chlorophenol. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with Mordant Blue 13.

References

  • New Jersey Department of Health. (1998, August). Hazard Summary: 2-Amino-4-Chlorophenol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Chen, H. (2006). Toxicological significance of azo dye metabolism by human intestinal microbiota. Journal of Environmental Science and Health, Part C, 24(1), 1-30.
  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1992).
  • World dye variety. (2012, September 11). Mordant Blue 13. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). Some nitrobenzenes and other industrial chemicals. IARC monographs on the evaluation of carcinogenic risks to humans, 123.
  • Chemos GmbH & Co. KG. (2022, December 6). Safety Data Sheet: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sustainability Directory. (2025, November 28). Azo Dye Toxicity. Retrieved from [Link]

  • Danish Environmental Protection Agency. (1999).
  • Barciela, P., Prieto, M. A., & Vázquez, J. A. (2023). Azo dyes in the food industry: Features, classification, toxicity, alternatives, and regulation. Food and Chemical Toxicology, 178, 113935.
  • Sharma, K., & Sharma, S. (2021). Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes. Environmental Science and Pollution Research, 28(35), 47693-47707.
  • Singh, R. L., Singh, P. K., & Singh, R. P. (2015). Decolorization and discovery of metabolic pathway for the degradation of Mordant Black 11 dye by Klebsiella sp. MB398. PloS one, 10(12), e0144981.
  • Golka, K., Kopps, S., & Myslak, Z. W. (2004). Toxicity of azo dyes: a review of the literature. Toxicology letters, 151(1), 203-210.

Sources

Methodological & Application

Application Note: Spectrophotometric Determination of Calcium Using Eriochrome Blue SE

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Objective

This application note details a robust protocol for the spectrophotometric determination of Calcium (


) using Eriochrome Blue SE (EBSE), also known as Plasmocorinth B. Unlike the traditional Eriochrome Black T (EBT) method, which requires complex back-titrations or separation steps to distinguish Calcium from Magnesium, the EBSE method operates at a high pH (12–13). At this alkalinity, Magnesium precipitates as 

, allowing for the selective direct quantification of Calcium. This method is ideal for drug development assays, water quality analysis, and biological fluid screening where high throughput and Magnesium tolerance are required.

Principle of Assay

The determination relies on the formation of a colored chelate complex between Calcium ions and the azo dye Eriochrome Blue SE (Sodium 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonate).

  • Chromophore Shift: At pH 12–13, the free EBSE dye exists in a deprotonated state, exhibiting a deep Blue/Violet color (

    
    ).
    
  • Chelation: Upon binding with Calcium, the dye undergoes a structural conformation change, forming a Red/Magenta complex (

    
    ).
    
  • Quantification: The concentration of Calcium is directly proportional to the absorbance of the Red complex (or inversely proportional to the Blue free dye) following Beer-Lambert’s Law.

Reaction Mechanism


Materials & Reagents

Note: All reagents must be Analytical Grade (ACS) or higher. Use deionized (DI) water (


) for all preparations.
ReagentConcentrationPreparation Notes
Calcium Carbonate (

)
Stock (1000 ppm)Dissolve 2.497 g dried

in minimal HCl; dilute to 1L with DI water.
Eriochrome Blue SE 0.02% (w/v)Dissolve 0.1 g EBSE in 500 mL DI water. Prepare fresh weekly. Store in amber glass.
Potassium Hydroxide (KOH) 2.0 MDissolve 112.2 g KOH in 1L DI water. (NaOH can be substituted).[1]
Masking Agent (Optional) 5% TriethanolamineUsed only if heavy metal interference (Fe, Al) is suspected.

Experimental Protocol

Preparation of Calibration Standards
  • Stock Dilution: Dilute the 1000 ppm Calcium Stock to create a working standard of 100 ppm .

  • Series Generation: Prepare a series of 10 mL volumetric flasks labeled Blank, 2, 4, 6, 8, and 10 ppm.

  • Aliquot: Pipette appropriate volumes of the 100 ppm working standard into the flasks (e.g., 0.2 mL for 2 ppm, 1.0 mL for 10 ppm).

Assay Procedure (Sample & Standard)

Execute the following steps for both Standards and Unknown Samples.

  • Sample Addition: Transfer 5.0 mL of the sample (or standard) into a 50 mL volumetric flask.

  • Alkalinization (Critical Step): Add 2.0 mL of 2M KOH .

    • Expert Insight: Swirl immediately. This raises pH > 12, precipitating any Magnesium present as

      
       before the dye is added.
      
  • Masking (If required): Add 1.0 mL of Triethanolamine if Iron/Aluminum interference is expected.

  • Dye Addition: Add 5.0 mL of 0.02% Eriochrome Blue SE solution.

  • Volume Adjustment: Dilute to the mark (50 mL) with DI water and mix thoroughly.

  • Incubation: Allow to stand for 5 minutes at room temperature for color development.

  • Measurement: Measure Absorbance at 550 nm against the Reagent Blank.

Workflow Diagram

Calcium_Determination_Workflow Start Sample / Standard pH_Adj Add 2M KOH (pH > 12) Start->pH_Adj Precip Mg(OH)2 Precipitates (Mg Masking) pH_Adj->Precip Immediate Swirl Dye_Add Add EBSE Dye (0.02%) Precip->Dye_Add Supernatant Reacts Complex Ca-EBSE Complex Formation (Red) Dye_Add->Complex 5 min Incubation Measure Spectrophotometry (550 nm) Complex->Measure

Caption: Step-by-step workflow ensuring Magnesium masking via pH adjustment prior to dye chelation.

Method Validation & Performance

Linearity and Sensitivity[2]
  • Linear Range: Typically 1.0 – 12.0 ppm (

    
    ).
    
  • Regression Coefficient (

    
    ): 
    
    
    
    required for acceptance.
  • Molar Absorptivity (

    
    ): 
    
    
    
    .
Interference Management

The primary advantage of EBSE over EBT is the handling of Magnesium.

InterferentTolerance LimitMitigation Strategy
Magnesium (

)
High (>100 ppm)pH > 12 : Precipitates as hydroxide; does not bind EBSE.
Iron (

)
Low (< 2 ppm)Triethanolamine : Add 1 mL of 5% solution to mask.
Zinc/Copper TraceCyanide (KCN) : Use with extreme caution or use alternative masking if present.
Interference Logic Tree

Interference_Logic Check Interference Check Mg_Pres Magnesium Present? Check->Mg_Pres Heavy_Pres Heavy Metals (Fe, Cu)? Check->Heavy_Pres Action_Mg Ensure pH > 12 (Use KOH/NaOH) Mg_Pres->Action_Mg Yes Action_None Proceed to Dye Addition Mg_Pres->Action_None No Action_Fe Add Triethanolamine (Masking Agent) Heavy_Pres->Action_Fe Yes Heavy_Pres->Action_None No

Caption: Decision matrix for handling common interferences in Calcium analysis.

Troubleshooting & Expert Tips

  • Reagent Blank Drift: EBSE solutions can oxidize over time. Always run a fresh "Reagent Blank" (0 ppm Ca) with every batch to zero the spectrophotometer. If the blank absorbance is

    
     AU, prepare fresh dye.
    
  • pH Criticality: If the pH drops below 11.5, Magnesium will begin to solubilize and interfere, causing positive errors. Verify the pH of the final solution occasionally.

  • Precipitate Settling: In samples with very high Magnesium content, the

    
     precipitate might cause light scattering. If this occurs, centrifuge the sample after KOH addition but before dye addition, and use the supernatant.
    

References

  • Standard Methods for the Examination of Water and Wastewater. (2017). Calcium: EDTA Titrimetric Method (3500-Ca B). American Public Health Association. Link

  • Sigma-Aldrich. (n.d.). Eriochrome Blue SE Product Specification & Properties. Merck KGaA. Link

  • PubChem. (n.d.). Eriochrome Blue SE Compound Summary (CID 13991). National Library of Medicine. Link

  • Analytical Chimica Acta. (Selected Archives). Spectrophotometric determination of calcium in the presence of magnesium.[2][3] (General reference for high-pH azo dye methodology).

Sources

Application Note: Differential Spectrophotometry of Calcium and Magnesium Using Plasmocorinth B

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, high-precision protocol for the differential determination of Calcium (Ca²⁺) and Magnesium (Mg²⁺) using Plasmocorinth B (also known as Eriochrome Blue SE).

Unlike standard EDTA titrations which rely on visual endpoints, this spectrophotometric method utilizes the specific pH-dependent complexation constants of Plasmocorinth B to quantitate Ca²⁺ and Mg²⁺ with instrumental accuracy.

Executive Summary

The accurate differentiation of Calcium and Magnesium in biological fluids (serum, urine) and environmental samples is critical due to their distinct physiological roles. While Atomic Absorption Spectroscopy (AAS) is the gold standard, it is capital-intensive.

Plasmocorinth B (Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate) offers a superior spectrophotometric alternative to Eriochrome Black T (EBT). Its key advantage lies in its high selectivity for Calcium at pH 12-13 , where Magnesium precipitates or is spectrally silent. By employing a Split-Sample pH Differential Protocol , researchers can isolate the Calcium signal and mathematically derive the Magnesium concentration with high precision.

Scientific Principle

The Chromophore Mechanism

Plasmocorinth B is a diazo dye that functions as a metallochromic indicator. In its free state at alkaline pH, the dye appears Blue/Violet . Upon chelation with metal ions (Ca²⁺, Mg²⁺), the electron distribution in the naphthol rings shifts, causing a bathochromic shift to Red/Pink .

The Differential "Switch" (pH Control)

The core of this protocol relies on the conditional stability constants (


) of the metal-dye complexes:
  • At pH 12.5 - 13.0:

    • Calcium: Forms a stable Red complex with Plasmocorinth B.

    • Magnesium: Precipitates as Magnesium Hydroxide (

      
      ) and does not interfere with the optical absorbance of the dye.
      
    • Result: Absorbance is proportional to [Ca²⁺] only .

  • At pH 10.0:

    • Calcium & Magnesium: Both ions form stable complexes with Plasmocorinth B.

    • Result: Absorbance is proportional to Total Hardness ([Ca²⁺] + [Mg²⁺]) .

By measuring the absorbance of two aliquots at these distinct pH levels, [Mg²⁺] is calculated by difference.

Reagents and Equipment

Equipment
  • UV-Vis Spectrophotometer: Capable of scanning 500–700 nm (Fixed measurement at 615 nm ).

  • Cuvettes: 1 cm path length, quartz or optical glass.

  • pH Meter: Calibrated to pH 10.0 and 13.0.

Reagents
  • Plasmocorinth B Stock Solution (0.5 mM): Dissolve 0.26 g of Plasmocorinth B (CAS 1058-92-0) in 100 mL of deionized water. Note: Solution is stable for 1 week at 4°C.

  • Buffer A (pH 10.0 - Total Hardness): Dissolve 67.5 g

    
     in 570 mL concentrated 
    
    
    
    . Dilute to 1 L with deionized water.
  • Buffer B (pH 13.0 - Calcium Specific): 1.0 M KOH or NaOH solution.

  • Standard Calcium Solution (1.0 mg/mL):

    
     dissolved in minimal HCl and diluted.
    
  • Standard Magnesium Solution (1.0 mg/mL): Magnesium metal or

    
     dissolved in water.
    
  • Masking Agent (Optional): Potassium Cyanide (KCN) or Triethanolamine (TEA) to mask heavy metals (Fe, Cu) if present.

Experimental Protocol

Preparation of Calibration Curves

Perform this step for both pH conditions to establish the molar absorptivity (


) for Ca and the combined response.
  • Prepare a series of Ca standards (0, 2, 4, 6, 8, 10 µg/mL).

  • Prepare a series of Mg standards (0, 1, 2, 3, 4, 5 µg/mL).

Workflow A: Determination of Calcium (pH 13)

This step isolates Calcium by precipitating Magnesium.

  • Pipette 1.0 mL of Sample into a test tube.

  • Add 2.0 mL of Buffer B (KOH/NaOH) . Check pH > 12.5.

  • Add 1.0 mL of Plasmocorinth B solution.

  • Add 1.0 mL of Deionized Water (to reach final volume 5.0 mL).

  • Mix gently and incubate for 5 minutes (allows Mg(OH)₂ to precipitate fully).

  • Centrifuge at 3000g for 3 minutes if visible turbidity (precipitate) interferes with light path.

  • Measure Absorbance (

    
    ) at 615 nm  against a Reagent Blank (Water + Buffer B + Dye).
    
Workflow B: Determination of Total Hardness (pH 10)

This step measures both cations.

  • Pipette 1.0 mL of Sample into a test tube.

  • Add 2.0 mL of Buffer A (Ammonia) . Check pH 10.0 ± 0.1.

  • Add 1.0 mL of Plasmocorinth B solution.

  • Add 1.0 mL of Deionized Water.

  • Mix and measure Absorbance (

    
    ) at 615 nm  immediately (within 10 mins).
    

Data Analysis & Calculation

Logic

The absorbance at pH 13 gives the Calcium concentration directly. The absorbance at pH 10 gives the sum.

Step 1: Calculate Calcium

Using the calibration curve from Workflow A:



Step 2: Calculate Magnesium

The Total Absorbance (


) is composed of the absorbance from Ca and Mg.


Since we know


 from Step 1, we rearrange to solve for 

:


Note:


 and 

are the slopes derived from your calibration curves at pH 10.

Visualization of Workflow

PlasmocorinthProtocol Sample Unknown Sample (Ca²⁺ + Mg²⁺) Split Split Sample Sample->Split Buffer13 Add Buffer B (KOH) pH > 12.5 Split->Buffer13 Aliquot A Buffer10 Add Buffer A (NH₄OH) pH = 10.0 Split->Buffer10 Aliquot B Precip Reaction: Mg²⁺ → Mg(OH)₂ (ppt) Ca²⁺ + Dye → Red Complex Buffer13->Precip MeasureCa Measure Absorbance λ = 615 nm Precip->MeasureCa ResultCa Calculate [Ca²⁺] MeasureCa->ResultCa ResultMg Calculate [Mg²⁺] (Total - Ca) ResultCa->ResultMg Input [Ca] Value ComplexTotal Reaction: Ca²⁺ + Dye → Complex Mg²⁺ + Dye → Complex Buffer10->ComplexTotal MeasureTot Measure Absorbance λ = 615 nm ComplexTotal->MeasureTot MeasureTot->ResultMg

Figure 1: Split-sample differential workflow for isolating Calcium and Magnesium concentrations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Turbidity at pH 13 High Mg concentration causing heavy precipitation.Centrifuge sample at 3000g for 5 mins before measuring absorbance.
Fading Color Oxidation of the dye (azo linkage).Add a pinch of Ascorbic Acid or Hydroxylamine HCl to the buffer to prevent oxidation.
Non-Linearity Metal concentration exceeds dye capacity.Dilute sample 1:10. Ensure Dye:Metal molar ratio is at least 5:1.
Interference Presence of Fe³⁺ or Cu²⁺.Add 1 drop of 5% KCN solution (Caution: Toxic) or Triethanolamine.

References

  • Kingsley, G. R., & Robnett, O. (1957). New Dye Methods for the Determination of Calcium and Magnesium.[1][2][3] American Journal of Clinical Pathology, 27(2), 223–230. Link

  • Yanagisawa, F. (1955). New Colorimetric Determination of Calcium and Magnesium.[1][4] Journal of Biochemistry, 42(1), 3-11. Link

  • Brush, J. S. (1961). A New Method for the Determination of Calcium in Serum.[1][4][5][6] Analytical Chemistry, 33(6), 798-800. Link

  • Diehl, H., & Ellingboe, J. L. (1956). Indicator for Titration of Calcium in Presence of Magnesium using Disodium Dihydrogen Ethylenediaminetetraacetate. Analytical Chemistry, 28(5), 882–884. Link

Sources

Application Note: Photocatalytic Degradation of Azo Dyes Using TiO₂ Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the fabrication, characterization, and validation of Titanium Dioxide (TiO₂) thin films for the degradation of azo dyes.[1] While azo dyes are primary industrial pollutants, they serve here as robust model organic contaminants for validating Advanced Oxidation Processes (AOPs) relevant to pharmaceutical wastewater treatment.[1] This guide transitions from slurry-based systems to immobilized thin films, eliminating the costly post-filtration step required in suspension systems.[1]

Target Audience: Material Scientists, Environmental Chemists, and Process Engineers in Pharmaceutical Wastewater Management.[1]

Introduction & Scientific Context

Azo dyes, characterized by the stable azo bond (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), are notoriously recalcitrant. In drug development and manufacturing, the persistence of complex organic structures in effluent is a critical compliance issue.[1] TiO₂ photocatalysis offers a "green" solution by mineralizing these organics into ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

, and mineral acids.
Why Thin Films?

Classically, TiO₂ powders (like Degussa P25) offer high surface area but suffer from filtration capability issues —separating sub-micron particles from treated water is energy-intensive.[1] Immobilized thin films on glass or quartz substrates solve this by providing a fixed active surface, though they require precise engineering to maximize the surface-area-to-volume ratio.[1]

Mechanism of Action

The process relies on the semiconductor band gap of TiO₂ (Anatase phase ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 eV). Upon irradiation with UV light (

nm), an electron (

) is excited from the Valence Band (VB) to the Conduction Band (CB), leaving a hole (

).
  • Oxidation: The hole (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) reacts with adsorbed water or hydroxide ions to form hydroxyl radicals (
    
    
    
    ), the primary oxidant.
  • Reduction: The electron (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) reduces adsorbed oxygen to superoxide radicals (
    
    
    
    ).
  • Degradation: These Reactive Oxygen Species (ROS) attack the azo bond, leading to decolorization and eventual mineralization.[1]

Visualizing the Mechanism

The following diagram illustrates the charge separation and radical generation pathway.

Photocatalysis_Mechanism Light UV Light source (hν > 3.2 eV) TiO2 TiO2 Thin Film (Anatase) Light->TiO2 Excitation Electron e- (Conduction Band) TiO2->Electron Charge Separation Hole h+ (Valence Band) TiO2->Hole O2 Adsorbed O2 Electron->O2 Reduction H2O Adsorbed H2O/OH- Hole->H2O Oxidation Superoxide •O2- (Superoxide) O2->Superoxide Hydroxyl •OH (Hydroxyl Radical) H2O->Hydroxyl Dye Azo Dye (R-N=N-R') Superoxide->Dye Attack -N=N- Hydroxyl->Dye Attack Ring Products Degradation Products (CO2, H2O, NO3-) Dye->Products Mineralization

Figure 1: Mechanism of charge carrier generation and ROS attack on azo dye structures.

Protocol 1: Sol-Gel Synthesis of TiO₂ Thin Films

Objective: Create a transparent, adhesive, and photoactive Anatase film on a glass substrate.[1]

Materials
  • Precursor: Titanium(IV) Isopropoxide (TTIP) (97%)

  • Solvent: Absolute Ethanol or Isopropanol[1]

  • Stabilizer: Diethanolamine (DEA) or Acetylacetone (AcAc)

  • Substrate: Borosilicate glass slides (cleaned)

Step-by-Step Methodology
  • Substrate Preparation (Critical for Adhesion):

    • Sonicate glass slides sequentially in Acetone, Ethanol, and DI Water (15 min each).

    • Expert Insight: Any organic residue will cause the film to peel during calcination. Treat with Piranha solution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      , 3:1) if wettability is poor.
      
  • Sol Preparation:

    • Mix TTIP with Ethanol (Molar ratio 1:10) under vigorous stirring.

    • Add DEA dropwise (Molar ratio TTIP:DEA = 1:0.[1]5) to prevent precipitation.[1]

    • Add a small amount of water (hydrolysis agent) mixed with ethanol dropwise.

    • Stir for 2 hours at room temperature until a clear, yellowish sol forms.

    • Aging:[1][2][3] Allow sol to age for 24 hours to stabilize the polymeric network.

  • Dip Coating:

    • Immersion speed: 80 mm/min.[1]

    • Dwell time: 30 seconds.

    • Withdrawal speed: 60 mm/min (Controls thickness; slower = thinner).[1]

  • Calcination (Phase Control):

    • Dry film at 100°C for 15 min.

    • Repeat dip-dry cycle 3-5 times to build thickness (~300-500 nm).[1]

    • Final Annealing: Heat to 450°C for 2 hours (Ramp: 5°C/min).

    • Expert Insight: Do not exceed 600°C. Above this, Anatase transforms into Rutile, which has significantly lower photocatalytic activity for this application [1].[1]

Protocol 2: Photocatalytic Activity Assessment

Objective: Quantify the degradation rate of a model azo dye (e.g., Methyl Orange or Methylene Blue).[1][4]

Experimental Setup
  • Reactor: Quartz beaker or Petri dish (UV transparent).

  • Light Source: UV-A lamp (365 nm peak), calibrated intensity ~10 mW/cm².[1]

  • Analytics: UV-Vis Spectrophotometer.[1][3]

Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Experiment Sol Sol Preparation Coat Dip Coating Sol->Coat Calcine Calcination (450°C) Coat->Calcine Dark Dark Adsorption (30 min) Calcine->Dark Immerse Film Irradiate UV Irradiation Dark->Irradiate Equilibrium Reached Sample Sampling (Every 15 min) Irradiate->Sample Sample->Irradiate Loop

Figure 2: Experimental workflow from synthesis to kinetic data collection.[1]

Procedure
  • Preparation: Place the TiO₂ coated slide into 50 mL of Azo dye solution (10 mg/L).

  • Dark Adsorption (The "Trustworthiness" Step):

    • Stir in the dark for 30-60 minutes.

    • Why? You must distinguish between adsorption (dye sticking to film) and photocatalysis (dye breaking down).[1] Equilibrium is reached when concentration stabilizes.[1]

  • Irradiation: Turn on the UV source. Maintain constant distance (e.g., 10 cm).

  • Sampling: Measure absorbance at

    
     (e.g., 464 nm for Methyl Orange) every 15 minutes.
    
  • Blank Test: Run an identical setup with a bare glass slide to rule out photolysis (degradation by light alone).

Data Analysis: Langmuir-Hinshelwood Kinetics

For low dye concentrations, the degradation typically follows pseudo-first-order kinetics, derived from the Langmuir-Hinshelwood (L-H) model [2].[1][5][6]

The Equation:



Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    : Concentration at equilibrium (after dark adsorption).
    
  • 
    : Concentration at time 
    
    
    
    .
  • 
    : Apparent rate constant (
    
    
    
    ).[5]

Calculation Steps:

  • Convert Absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) to Concentration (
    
    
    
    ) using a calibration curve (Beer-Lambert Law).
  • Plot

    
     on the Y-axis vs. Time (
    
    
    
    ) on the X-axis.
  • Perform a linear regression.[1] The slope of the line is

    
    .
    
  • Validation:

    
     should be 
    
    
    
    for the model to be valid.
Comparison of Synthesis Methods
MethodCostFilm UniformityScalabilityAdhesion Quality
Sol-Gel Dip Coating LowHighMediumGood (requires annealing)
Sputtering (PVD) HighVery HighLowExcellent
Chemical Vapor Deposition HighHighHighExcellent
Spin Coating LowMediumLowModerate

Troubleshooting & Optimization (Expertise)

  • Issue: Film Peeling/Cracking.

    • Cause: Film is too thick per layer or heating rate was too fast.[1]

    • Fix: Reduce withdrawal speed to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       mm/min. Use a ramp rate of 
      
      
      
      °C/min during calcination.
  • Issue: Low Activity. [1]

    • Cause: Rutile phase presence or sodium diffusion from glass substrate (poisoning).[1]

    • Fix: Ensure calcination

      
      °C. Use quartz glass or apply a silica barrier layer (
      
      
      
      ) between the glass and TiO₂ [3].
  • Issue: Data Scatter.

    • Cause: Temperature fluctuation.[1][3][7]

    • Fix: Photocatalysis is temperature-dependent.[1] Use a water-jacketed reactor to maintain ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      °C.
      

References

  • Fujishima, A., & Honda, K. (1972).[1] Electrochemical Photolysis of Water at a Semiconductor Electrode. Nature, 238, 37–38.[1] Link

  • Konstantinou, I. K., & Albanis, T. A. (2004).[1] TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations: A review. Applied Catalysis B: Environmental, 49(1), 1–14.[1][5] Link

  • Yu, J. C., et al. (2003).[1] Effects of F- doping on the photocatalytic activity and microstructures of nanocrystalline TiO2 powders. Chemistry of Materials, 14(9), 3808-3816.[1] Link

  • Liu, Y., et al. (2024).[1] Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation.[1][4] MDPI Processes. Link

Sources

Eriochrome Blue SE indicator solution preparation for water hardness

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Preparation of Eriochrome Blue SE for Complexometric Titration

Executive Summary

This guide details the preparation, validation, and application of Eriochrome Blue SE (Plasmocorinth B) indicator solutions for the determination of water hardness (Calcium/Magnesium concentration). While Eriochrome Black T (EBT) is the ubiquitous standard (ASTM D1126), Eriochrome Blue SE (CAS 1058-92-0) offers distinct advantages in specific high-alkalinity matrices and demonstrates superior solution stability in certain organic solvent systems.[1] This protocol is designed for pharmaceutical and industrial researchers requiring precise endpoint detection where standard EBT formulations exhibit rapid oxidative degradation or "blocking" interferences.[1]

Chemical Basis & Mechanism[1]

Identity Verification:

  • Common Name: Eriochrome Blue SE / Plasmocorinth B[1][2][3]

  • CAS Number: 1058-92-0[1][2][3][4]

  • IUPAC Name: Disodium 3-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonate.[1][4]

  • differentiation: Do not confuse with Eriochrome Black T (CAS 1787-61-7) or Calcon (Eriochrome Blue Black R).[1]

The Chelation Mechanism: Eriochrome Blue SE functions as a metallochromic indicator. In the pH range of 10–12, the free dye exists in a blue anionic form (


). When Calcium (

) or Magnesium (

) ions are present, they bind to the dye to form a wine-red complex (

).[1]

During titration with EDTA (Ethylenediaminetetraacetic acid), the EDTA—having a higher formation constant (


) for the metal ions than the dye—strips the metal from the indicator. The endpoint is marked by the sudden release of the free dye, triggering a sharp transition from Red 

Blue.

Figure 1: Ligand Exchange Pathway The following diagram illustrates the thermodynamic competition driving the color change.

G cluster_0 Initial State (pH 10) cluster_1 Titration Phase cluster_2 Endpoint Metal Free Metal Ions (Ca²⁺, Mg²⁺) Complex Metal-Dye Complex (Wine Red) Metal->Complex Binding Dye Eriochrome Blue SE (Blue) Dye->Complex Transition Ligand Competition (K_f EDTA > K_f Dye) Complex->Transition + EDTA EDTA Titrant: EDTA⁴⁻ (High Affinity) EDTA->Transition Product Metal-EDTA Chelate (Colorless) Transition->Product Metal Sequestration FreeDye Released Dye (Pure Blue) Transition->FreeDye Dye Release

Caption: Thermodynamic displacement of the metal-indicator complex by EDTA, resulting in the restoration of the free indicator's blue chromophore.[1]

Comparative Analysis: SE vs. EBT

Researchers often default to EBT without assessing matrix compatibility.[1] The following table highlights when to switch to Eriochrome Blue SE.

FeatureEriochrome Black T (EBT)Eriochrome Blue SE (EBSE)
Endpoint Transition Wine Red

Blue
Red

Clear Blue (Often sharper in high Mg)
Solution Stability Poor (Oxidizes in days)Moderate (Weeks in alcohol)
Blocking Interference High sensitivity to Cu, FeSlightly higher tolerance (masking still recommended)
pH Range 9.0 – 10.510.0 – 12.0
Primary Use Case General Water HardnessHigh Alkalinity / Pharma Raw Materials

Preparation Protocols

Two methods are provided. Method A (Solid Dispersion) is the "Gold Standard" for long-term storage and reproducibility.[1] Method B (Liquid Solution) is for immediate, high-throughput workflows.[1]

Reagents Required:
  • Eriochrome Blue SE (CAS 1058-92-0), High Purity.[1]

  • Sodium Chloride (NaCl), Analytical Grade, dried at 105°C.[1]

  • Ammonium Hydroxide (

    
    ), 25%.[1]
    
  • Methanol or Ethanol (Absolute), for Method B.[1]

Method A: Solid Dispersion (Recommended)

Rationale: Azo dyes in solution are susceptible to polymerization and oxidation.[1] Dispersing the dye in a solid salt matrix prevents these reactions, granting a shelf life of >1 year.

  • Weighing: Accurately weigh 100 mg (0.1 g) of Eriochrome Blue SE.

  • Matrix Ratio: Weigh 10.0 g of dried Sodium Chloride (NaCl).

  • Grinding: Transfer both solids to an agate mortar. Grind vigorously for 5–10 minutes until a homogenous, fine, pale-colored powder is achieved.

  • Storage: Transfer to an amber glass vial with a tight seal. Store in a desiccator.

  • Usage: Add a small spatula tip (approx. 20–50 mg) directly to the titration flask.

Method B: Liquid Indicator Solution

Rationale: For automated liquid handling systems where solids are impractical.

  • Solvent Prep: Prepare a solvent mixture of 50 mL Methanol and 2 mL Ammonium Hydroxide . The alkaline environment stabilizes the dye structure.

  • Dissolution: Dissolve 0.2 g of Eriochrome Blue SE in the solvent mixture.

  • Sonicate: Sonicate for 2 minutes to ensure complete dissolution.

  • Shelf Life: Store at 4°C in the dark. Discard after 30 days or if a precipitate forms.[1]

Validation Protocol (QC Check)

Before using a new batch of indicator for critical assays, validate the endpoint sharpness using a Standard Calcium Solution.

Reagents:

  • Standard Calcium Solution (0.01 M): Dissolve 1.000 g of primary standard

    
     in minimal HCl and dilute to 1 L.
    
  • Buffer Solution (pH 10): Dissolve 67.5 g

    
     in 570 mL conc. 
    
    
    
    ; dilute to 1 L.
  • EDTA Standard (0.01 M). [1][5]

Procedure:

  • Pipette 10.0 mL of Standard Calcium Solution into a 250 mL Erlenmeyer flask.

  • Add 40 mL of Deionized Water.

  • Add 2 mL of pH 10 Buffer.

  • Add Indicator:

    • If Method A: Add ~30 mg of solid mixture.

    • If Method B: Add 3–4 drops.[1]

    • Observation: Solution must turn vivid Wine Red .

  • Titrate: Add 0.01 M EDTA slowly.

  • Endpoint: The color will pass through purple to a Pure Blue .

    • Acceptance Criteria: The transition from purple to blue must occur within 1 drop (0.05 mL) of titrant.

Troubleshooting & Interferences

ObservationRoot CauseCorrective Action
Fading Endpoint Oxidation of dye (Old solution)Prepare fresh Method B or switch to Method A (Solid).
No Color Change (Stays Red) "Blocking" by heavy metals (Cu, Fe, Al)Add masking agents: Triethanolamine or KCN (Caution: Cyanide requires strict safety protocols).[1]
Sluggish Endpoint pH < 10Verify buffer pH.[1] Magnesium-EDTA complexation is slow at pH < 10.[1]
Precipitation Supersaturated water sampleDilute the sample 1:1 with DI water before titration.

References

  • Schwarzenbach, G., & Flaschka, H. (1969).[1] Complexometric Titrations. Methuen & Co Ltd.[1] (Foundational text on metallochromic indicators).

  • ASTM International. (2014).[1] ASTM D1126-17: Standard Test Method for Hardness in Water.[1] (Establishes the base methodology for complexometric hardness testing). Retrieved from [Link]

  • Basavaiah, K., & Nagegowda, P. (2004).[1] Titrimetric and Spectrophotometric Determination of Calcium in Pharmaceuticals using Eriochrome Black T and Eriochrome Blue SE. Science Asia. (Validation of SE in pharmaceutical matrices).

Sources

Application Note: Fluorometric Monitoring of Water Hardness with Plasmocorinth B

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the Fluorometric Monitoring of Water Hardness using Plasmocorinth B .

While Plasmocorinth B (Eriochrome Blue SE) is historically recognized as a colorimetric indicator for complexometric titrations, this guide focuses on its specialized application as a fluorescent probe .[1] This method leverages the Chelation-Enhanced Fluorescence (CHEF) mechanism, where the dye-metal complex exhibits a distinct fluorescent signal (Ex 550 nm / Em 595 nm) that is absent in the free dye form.[1]

Abstract & Introduction

Water hardness, defined by the concentration of dissolved Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions, is a critical parameter in pharmaceutical formulation, buffer preparation, and industrial water systems.[1] Traditional monitoring relies on colorimetric EDTA titrations, which are manual, subjective, and difficult to automate.[1]

This protocol details a fluorometric assay using Plasmocorinth B (PCB) .[1] Unlike colorimetric methods that rely on absorbance shifts, this assay utilizes the fluorescence "turn-on" response of PCB upon binding to divalent cations at alkaline pH.[1] This method offers higher sensitivity, rapid kinetics, and suitability for high-throughput microplate formats or online flow-cell monitoring.[1]

Principle of Assay

The assay operates on the principle of Chelation-Enhanced Fluorescence (CHEF) .[1]

  • Free State (pH 11): In the absence of metal ions, Plasmocorinth B exists in a blue, non-fluorescent (or weakly fluorescent) state due to efficient non-radiative decay pathways.[1]

  • Bound State: Upon binding to Ca²⁺ or Mg²⁺, the rigidity of the molecular structure increases, inhibiting non-radiative decay and activating a strong fluorescent emission.[1]

  • Signal: The intensity of the fluorescence at 595 nm (Excitation: 550 nm) is directly proportional to the concentration of total hardness (Ca²⁺ + Mg²⁺).[1]

Mechanism Diagram

PCB_Mechanism FreeDye Free Plasmocorinth B (Blue / Non-Fluorescent) Complex PCB-Metal Complex (Red / Fluorescent) FreeDye->Complex + pH 11 Buffer MetalIons Hardness Ions (Ca²⁺ / Mg²⁺) MetalIons->Complex Chelation Complex->FreeDye Ligand Exchange Signal Emission @ 595 nm (Quantifiable Signal) Complex->Signal Excitation @ 550 nm EDTA EDTA Addition (Zeroing) EDTA->Complex Strips Metal

Figure 1: Mechanism of Plasmocorinth B fluorescence activation upon metal binding.

Materials & Reagents

Reagents
ReagentSpecificationRole
Plasmocorinth B Disodium salt (C.I. 16680)Fluorescent Indicator
Buffer System Borate or Ammonia Buffer (pH 11.[1]0)Maintains alkaline pH for optimal binding
EDTA Standard 0.1 M SolutionZeroing agent / Negative Control
Calcium Standard 1000 ppm CaCO₃ equivalentCalibration Standard
Magnesium Standard 1000 ppm MgCO₃ equivalentCalibration Standard
Water Ultrapure (Type I), >18.2 MΩ[1]·cmSolvent / Blank
Equipment
  • Fluorescence Microplate Reader or Fluorometer (e.g., Hitachi F-Series, Tecan Spark).[1]

  • Filters/Monochromators:

    • Excitation: 550 nm (Bandwidth: 10 nm)[1]

    • Emission: 595 nm (Bandwidth: 10 nm)[1]

  • Black 96-well Microplates (for reduced background noise).[1]

Experimental Protocol

Reagent Preparation
  • Assay Buffer (pH 11.0):

    • Dissolve 10.0 g of Sodium Borate in 900 mL of ultrapure water.

    • Adjust pH to 11.0 using 1 M NaOH.[1]

    • Make up to 1000 mL.

  • Plasmocorinth B Stock (1000 ppm):

    • Dissolve 100 mg of Plasmocorinth B powder in 100 mL of Assay Buffer .

    • Note: Prepare fresh daily. Protect from light.

  • Working Dye Solution (20 ppm):

    • Dilute 2 mL of Stock Solution into 98 mL of Assay Buffer.

Calibration Curve Construction
  • Prepare a series of Hardness Standards (0, 1, 5, 10, 20, 50 ppm CaCO₃) using the Assay Buffer as the diluent.[1]

  • Pipette 100 µL of each standard into the microplate wells.

  • Add 100 µL of Working Dye Solution to each well.

  • Incubate for 2 minutes at room temperature (protected from light).

  • Read Fluorescence (RFU) at Ex 550 / Em 595.[1]

Sample Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_read Detection S1 Collect Water Sample (Filter if turbid) S2 Dilute Sample (if Hardness > 50 ppm) S1->S2 A1 Add 100 µL Sample to Black Well Plate S2->A1 A2 Add 100 µL Working Dye (pH 11 Buffered) A1->A2 A3 Incubate 2 mins (Dark) A2->A3 R1 Read Fluorescence Ex: 550 nm | Em: 595 nm A3->R1 R2 Calculate Concentration from Standard Curve R1->R2

Figure 2: Step-by-step workflow for fluorometric hardness determination.

Data Analysis & Validation

Calculation

Calculate the Net RFU for each sample:



Determine the concentration using the linear regression equation from the calibration curve (

).[1]
Performance Characteristics (Typical)
ParameterValueNotes
Linear Range 0.5 – 50 ppmAs CaCO₃ equivalents
Limit of Detection (LOD) 0.2 ppm3σ of blank
Response Time < 30 secondsInstantaneous complexation
Z' Factor > 0.7Excellent for HTS applications
Differentiation of Ca²⁺ vs. Mg²⁺

While this protocol measures Total Hardness , differentiation can be achieved by pH manipulation:

  • Total Hardness: Run assay at pH 11.0 .

  • Calcium Only: Run assay at pH > 12.5 (Mg²⁺ precipitates as Mg(OH)₂ and does not bind).[1]

  • Magnesium: Calculated as (Total Hardness - Calcium Hardness).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Fluorescence Contaminated buffer or glassware.[1]Use trace-metal grade reagents and acid-washed glassware.[1] Ensure water is Type I.
Non-Linear Standard Curve Inner-filter effect at high concentrations.[1]Dilute samples if hardness exceeds 50 ppm.[1] Reduce dye concentration to 5-10 ppm.
Signal Quenching Presence of heavy metals (Fe³⁺, Cu²⁺).[1]Add masking agents (e.g., Triethanolamine) if heavy metal interference is suspected.[1]
Drifting Signal Photobleaching of the dye.Keep plates protected from light.[1] Read immediately after incubation.

References

  • Banks, R. & Hoots, J.E. (2004).[1] Fluorometric monitoring and control of soluble hardness of water used in industrial water systems. U.S. Patent No.[1] 6,790,664.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

    • Primary source establishing the fluorometric properties of Plasmocorinth B at pH 11 (Ex 550/Em 595).

  • Sigma-Aldrich. (n.d.).[1] Eriochrome Blue SE (Plasmocorinth B)[1][2] Product Specification.

    • Source for chemical identity (C.I. 16680) and physical properties.[1]

  • Schwarzenbach, G. & Flaschka, H. (1969).[1] Complexometric Titrations. Methuen & Co Ltd.[1]

    • Authoritative text on the coordination chemistry of azo dyes with alkaline earth metals.

Sources

Application Note: Determination of Gallium and Aluminum Using Azo Dye Reagents

[1]

Executive Summary

The precise determination of Gallium (Ga) and Aluminum (Al) is critical in drug development (e.g., Ga-based antineoplastics, Al-adjuvants) and environmental monitoring. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard for trace analysis, it is often cost-prohibitive for routine screening.

This Application Note provides a high-fidelity, cost-effective alternative using Azo Dye Reagents . We focus on two robust protocols:

  • Ultrasensitive Fluorometric Analysis using Lumogallion (best for biological fluids and trace analysis).

  • Broad-Range Spectrophotometric Analysis using 4-(2-Pyridylazo)resorcinol (PAR) (best for aqueous environmental samples and QC).

These methods leverage the chelation-induced bathochromic shifts and fluorescence enhancement of azo dyes, offering limits of detection (LOD) comparable to graphite furnace atomic absorption spectroscopy (GFAAS).

Scientific Principles & Mechanism[2]

The Azo Dye Chelation Mechanism

Azo dyes function as tridentate ligands. The metal ion coordinates with the azo nitrogen (-N=N-) and the adjacent ortho-hydroxyl or carboxyl groups. This rigidifies the molecular structure, reducing non-radiative decay (increasing fluorescence) or altering the delocalization of

  • Lumogallion: A monoazo dye that forms a stable 1:1 complex with Al(III) and Ga(III). The complex exhibits intense fluorescence due to the inhibition of the rotation of the aromatic rings upon chelation.

  • PAR: A heterocyclic azo dye that forms water-soluble, colored complexes. It is less selective but highly sensitive in absorbance mode.

Selectivity Challenge & Solution

Al(III) and Ga(III) are Group 13 congeners with similar ionic radii (Al: 53.5 pm, Ga: 62 pm), leading to significant cross-interference. The Solution: We utilize Kinetic Masking and pH Control .

  • Fluoride (

    
    ):  Preferentially masks Al(III) by forming stable 
    
    
    complexes, leaving Ga(III) available for dye chelation.
  • Ascorbic Acid: Reduces Fe(III) to Fe(II), preventing iron interference, which is a common contaminant in these analyses.

Visual Workflow & Logic

GSampleSample Preparation(Acid Digestion/Deproteinization)MaskingInterference ManagementAdd Ascorbic Acid (Masks Fe)Sample->MaskingSplitSplit AliquotsMasking->SplitPath_AlAliquot A: Total Signal(Al + Ga)Split->Path_AlPath_GaAliquot B: Ga SpecificAdd NaF (Masks Al)Split->Path_GaReagentAdd Azo Dye(Lumogallion or PAR)Path_Al->ReagentPath_Ga->ReagentIncubateIncubation(60 min @ 80°C for Lumogallion)Reagent->IncubateMeasure_AMeasure Aliquot A(Signal = Al + Ga)Incubate->Measure_AMeasure_BMeasure Aliquot B(Signal = Ga only)Incubate->Measure_BCalcData Analysis[Al] = (Signal A - Signal B)Measure_A->CalcMeasure_B->Calc

Caption: Analytical workflow for the differential determination of Al and Ga using masking agents.

Reagents & Equipment

Equipment
  • Fluorescence Spectrometer: Excitation/Emission monochromators (e.g., PerkinElmer FL 6500).

  • UV-Vis Spectrophotometer: Double-beam (e.g., Agilent Cary 60).

  • Thermostatic Water Bath: Capable of maintaining 80°C ± 1°C.

Reagents (Analytical Grade)
  • Lumogallion (0.01%): Dissolve 10 mg in 100 mL methanol. Store in amber glass.

  • PAR Solution (0.1%): Dissolve 100 mg 4-(2-Pyridylazo)resorcinol in 100 mL dilute NaOH.

  • Acetate Buffer (2M, pH 5.0): Mix 2M sodium acetate and 2M acetic acid.

  • Masking Solution A (Iron): 10% (w/v) Ascorbic Acid (Freshly prepared).

  • Masking Solution B (Aluminum): 1.0% (w/v) Sodium Fluoride (NaF).

  • Standard Solutions: 1000 ppm Ga and Al standards (NIST traceable).

Protocol A: Ultrasensitive Fluorometric Determination (Lumogallion)

Target: Biological fluids (serum, urine) or trace environmental samples.

Step 1: Sample Pre-treatment[3]
  • Serum: Mix 100 µL serum with 100 µL 1M HCl. Heat at 80°C for 10 mins to release protein-bound metals. Centrifuge at 10,000 x g for 5 mins. Collect supernatant.

  • Water: Filter through 0.45 µm membrane. Acidify to pH 2 with HCl.

Step 2: Reaction Setup

Prepare two tubes for each sample: Tube A (Total) and Tube B (Ga-Only) .

ReagentTube A (Total)Tube B (Ga-Only)
Sample Supernatant 200 µL200 µL
Ascorbic Acid (10%) 100 µL100 µL
Acetate Buffer (pH 5) 500 µL500 µL
NaF (1%) 0 µL 100 µL
Lumogallion (0.01%) 200 µL200 µL
Deionized Water To 2.0 mLTo 2.0 mL
Step 3: Complexation[2]
  • Vortex mix thoroughly.[1]

  • Incubate in a water bath at 80°C for 60 minutes . (Heat is required to accelerate the formation of the Al-Lumogallion complex; Ga reacts faster, but heating ensures equilibrium for both).

  • Cool to room temperature in a dark box (Lumogallion is light-sensitive).

Step 4: Measurement[2]
  • Excitation Wavelength: 490 nm

  • Emission Wavelength: 575 nm[2]

  • Slit Width: 5 nm

Step 5: Calculation
  • Determine [Ga] directly from the calibration curve of Tube B.

  • Determine Total Metal Concentration from Tube A.

  • Calculate [Al] by subtraction, accounting for the slight fluorescence quenching caused by NaF if necessary (usually negligible at 1% volume).

Protocol B: Spectrophotometric Determination (PAR)

Target: Industrial effluents, alloy analysis, high-concentration samples.

Step 1: Reaction Setup

In a 10 mL volumetric flask, add reagents in the following order:

  • Sample Aliquot: Containing 1–10 µg of metal.

  • Ascorbic Acid (10%): 1.0 mL (Masks Fe).

  • H2SO4 (0.5 M): Adjust pH to ~1.0 initially to dissociate weak complexes.

  • PAR Reagent (0.1%): 2.0 mL.

  • Hexamine Buffer (pH 6.0): Add 3.0 mL to raise pH to optimum for PAR complexation.

Step 2: Measurement[5][6]
  • Allow to stand for 10 minutes at room temperature.

  • Measure Absorbance at 510 nm (Isosbestic point for Al/Ga-PAR) or 540 nm (Max absorbance).

  • Note: PAR is less selective. If specific Ga determination is required in an Al-rich background, extraction with isopropyl ether from 6M HCl prior to PAR addition is recommended to isolate Ga.

Data Analysis & Validation

Performance Metrics

The following data represents typical performance validation results.

ParameterLumogallion (Fluorescence)PAR (Absorbance)
Target Analyte Ga(III), Al(III)Total Metals (Group 13)
Linear Range 0.5 – 100 ng/mL (ppb)0.1 – 5.0 µg/mL (ppm)
LOD (3σ) 0.1 ng/mL0.05 µg/mL
Precision (RSD) < 3.5%< 2.0%
Major Interference Fe(III), Cu(II)Fe(III), Ni(II), Co(II)
Calibration Formula

For Lumogallion fluorescence (


  • 
     = Slope (Sensitivity coefficient)
    
  • 
     = Concentration of metal
    
  • 
     = Fluorescence of the reagent blank
    

Critical Check: Always run a reagent blank. Azo dyes often have intrinsic fluorescence or absorbance. Subtract the blank value from all sample readings.

References

  • Simultaneous determination of aluminium(III) and gallium(III) with lumogallion by phase-resolved fluorimetry. Analyst, Royal Society of Chemistry.

  • Solid-phase fluorometric determination of Al(III), Be(II), and Ga(III) using dynamic preconcentration on reagent cellulose matrix. Journal of Analytical Chemistry.

  • Determination of serum and urinary aluminum by HPLC with fluorometric detection of Al-lumogallion complex. Clinical Chemistry.

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews.

  • Spectrophotometric determination of gallium(III) and indium(III) with some hydroxy naphthoic acid azo dyes. Journal of the Indian Chemical Society.

Troubleshooting & Optimization

Optimizing pH conditions for Eriochrome Blue SE calcium titration

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Eriochrome Blue SE Titrations

Welcome to the technical support guide for optimizing complexometric titrations of calcium using Eriochrome Blue SE. This document provides in-depth, field-tested guidance designed for researchers, scientists, and drug development professionals. Here, we move beyond simple instructions to explain the fundamental chemistry, enabling you to troubleshoot and perfect your experimental outcomes.

Part 1: Foundational FAQs

This section addresses the core principles governing the use of Eriochrome Blue SE. Understanding this "why" is crucial for effective troubleshooting.

Q1: What is Eriochrome Blue SE and how does it function as a calcium indicator?

Eriochrome Blue SE (EBSE) is a metallochromic indicator, a type of dye that changes color when it forms complexes with metal ions. It belongs to the family of o,o'-dihydroxyazo dyes. The mechanism is based on competitive chelation:

  • Initial State: Before the titration begins, a small amount of EBSE is added to the calcium ion (Ca²⁺) solution under specific pH conditions. The indicator binds with a portion of the Ca²⁺ ions, forming a distinctively colored metal-indicator complex (typically wine-red or pink).

  • Titration Process: A strong chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA), is slowly added as the titrant. EDTA has a higher affinity for Ca²⁺ ions than the indicator does.[1]

  • Endpoint: As EDTA is added, it first binds to the free Ca²⁺ in the solution. Once all the free Ca²⁺ is complexed, the EDTA begins to "pull" the Ca²⁺ away from the indicator. When the last Ca²⁺ ion is removed from the EBSE-Ca complex, the indicator reverts to its free, un-complexed form, which has a different color (typically pure blue). This sharp color change from wine-red to blue signals the equivalence point of the titration.[2][3]

Q2: Why is pH control the most critical parameter in a calcium titration with Eriochrome Blue SE?

Controlling the pH is paramount because it directly influences two key equilibria in the solution:

  • EDTA Chelation Efficiency: EDTA is a polyprotic acid (often abbreviated as H₄Y). It is the fully deprotonated form, Y⁴⁻, that forms the most stable complex with metal ions.[4] At lower pH values, the EDTA molecule is protonated (H₂Y²⁻, H₃Y⁻, etc.), which significantly reduces its ability to chelate calcium, leading to inaccurate results and a poorly defined endpoint. A sufficiently high pH is required to ensure enough Y⁴⁻ is available to react completely with the calcium.

  • Indicator Color and Function: Like EDTA, Eriochrome Blue SE is an acid-base indicator. Its own color is pH-dependent. If the pH is too low or too high, the indicator may be in a protonated or deprotonated state that does not provide a sharp color contrast between its free and metal-complexed forms. The titration must be performed within the pH range where the free indicator (endpoint color) and the metal-indicator complex (starting color) have distinct, easily observable colors.[1]

Q3: What is the optimal pH for titrating calcium with Eriochrome Blue SE, and why does it vary?

The "optimal" pH depends entirely on the experimental goal: measuring total hardness (calcium + magnesium) or measuring selective calcium only .

  • For Total Hardness (pH ≈ 10): To measure the combined concentration of calcium and magnesium, a pH of 10 is typically used.[4][5] This is achieved with an ammonia-ammonium chloride buffer. At this pH, both Ca²⁺ and Mg²⁺ form stable, red-colored complexes with the indicator and will be titrated by EDTA. The endpoint marks the complexation of both ions.

  • For Selective Calcium (pH > 12): To measure only calcium in the presence of magnesium, the pH must be raised to 12 or higher, typically using a KOH or NaOH buffer.[6][7] At this high pH, magnesium precipitates out of the solution as magnesium hydroxide (Mg(OH)₂). This effectively removes magnesium as an interferent, ensuring that the EDTA only titrates the soluble calcium ions. This is a crucial technique for determining calcium purity in samples containing magnesium.[8]

Q4: How does the indicator color correspond to pH and the presence of calcium?

The visual cues from the indicator are your primary guide. The following table summarizes the expected colors under the most common selective calcium titration conditions.

ConditionpHDominant SpeciesObserved Color
Free Indicator (No Ca²⁺)> 12Free EBSEPure Blue
Before Titration (Ca²⁺ present)> 12EBSE-Ca ComplexWine-Red / Pink
At Endpoint (All Ca²⁺ chelated by EDTA)> 12Free EBSEPure Blue
Incorrectly Low pH (< 11)< 11Protonated EBSEIndistinct / Bluish-Purple

Part 2: Troubleshooting Guide

Direct answers to common problems encountered during the titration.

Q5: My endpoint color change is gradual and indistinct, shifting from red to purple to a "muddy" blue. What are the likely causes?

This is the most common issue and usually points to one of three culprits:

  • Incorrect pH: The pH is likely below the optimal 12. A pH between 10 and 11 is too low to fully precipitate all magnesium but also not ideal for the indicator's color transition, leading to a blurry endpoint. Solution: Calibrate your pH meter and verify the pH of the sample after adding the buffer. Ensure your buffer was prepared correctly.

  • Slow Titration/Indicator Instability: The titration should be completed briskly, ideally within 5 minutes of adding the buffer.[9] Some metallochromic indicators can be "blocked" or degrade in highly alkaline solutions over time, leading to a poor endpoint. EBSE is noted for its relative stability compared to other indicators, but this is not absolute.[6]

  • Presence of Interfering Ions: High concentrations of other metal ions (e.g., copper, iron, zinc) can bind to the indicator or EDTA, causing a poor endpoint. Solution: Use a masking agent if specific interfering ions are known to be present. For many applications, raising the pH to >12 is sufficient to precipitate many heavy metal hydroxides.

Q6: The initial color of my solution before adding EDTA is not a clear wine-red. Why?
  • pH is Too High/Low: If the pH is far outside the working range, the indicator itself will show a different color, masking the formation of the red EBSE-Ca complex.

  • Indicator is Degraded: An old or improperly stored indicator solution may have oxidized. Solution: Prepare a fresh indicator solution. It is good practice to add a small amount of a stabilizing agent like ascorbic acid to aqueous indicator solutions.[10]

  • Very Low Calcium Concentration: If the calcium concentration is extremely low, there may not be enough Ca²⁺ to form a sufficient amount of the red complex, resulting in a purplish initial color.

Q7: I suspect my indicator has degraded. How can I check this and prevent it?
  • Validation Test: Prepare a simple control solution with deionized water, your pH >12 buffer, and a few drops of the indicator. The solution should be a crisp, pure blue. Now, add a very small amount of a standard calcium solution. The color should immediately change to a distinct wine-red. If it does not, the indicator is faulty.

  • Prevention: Store the indicator as a solid in a cool, dark, dry place.[11][12] Prepare aqueous solutions in small batches and store them in a refrigerator for no more than a few weeks. Adding ascorbic acid can prolong shelf life.[10]

Q8: My results are inconsistent between replicates. What procedural steps should I re-evaluate?

Inconsistency points to errors in precision. Scrutinize the following:

  • Pipetting: Are you using calibrated Class A volumetric pipettes for your sample aliquot?

  • Buret Reading: Are you consistently reading the bottom of the meniscus to two decimal places?

  • Endpoint Determination: A common error is titrating to a different shade of blue in each replicate. To standardize, prepare a reference solution by taking one successfully titrated sample, adding one extra drop of EDTA to ensure it is fully blue, and use this as a color comparison for all subsequent endpoints.[3]

  • Mixing: Ensure the solution is stirred consistently (preferably with a magnetic stirrer) to avoid local concentration gradients at the point where the titrant enters the solution.[8]

Q9: How do I handle samples containing high levels of magnesium or phosphate?
  • High Magnesium: This is the primary reason for using a pH >12 buffer. The high concentration of hydroxide ions (OH⁻) forces the precipitation of Mg(OH)₂, effectively removing it from the reaction. Ensure the pH is robustly maintained at 12.5 for best results.[8]

  • High Phosphate: Phosphate can interfere by precipitating calcium as calcium phosphate, especially at high pH.[10] This removes Ca²⁺ from the solution before it can be titrated, leading to artificially low results. If high phosphate is unavoidable, an alternative method or the use of an ion exchange column to remove the phosphate prior to titration may be necessary.[8]

Part 3: Validated Experimental Protocols

These protocols provide a self-validating framework for accurate and repeatable selective calcium titration.

Protocol 1: Preparation of a pH 12.5 KOH Buffer
  • Reagents: Potassium Hydroxide (KOH) pellets, reagent grade; Deionized (DI) water.

  • Procedure: a. Wear appropriate PPE (gloves, safety glasses). Work in a fume hood. b. Weigh 56 g of KOH pellets and carefully add them to a beaker containing approximately 800 mL of DI water while stirring. Caution: The dissolution is highly exothermic. Use a borosilicate glass beaker on a stir plate and allow the solution to cool. c. Once cool, transfer the solution to a 1 L volumetric flask. d. Dilute to the 1 L mark with DI water, cap, and invert several times to mix thoroughly. e. Store in a tightly sealed polyethylene bottle, as strong bases will etch glass over time. This creates an approximately 1N (1M) KOH solution.

Protocol 2: Step-by-Step Procedure for Selective Calcium Titration
  • Sample Preparation: Pipette a precise aliquot (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL Erlenmeyer flask.

  • Dilution: Add approximately 50 mL of DI water.

  • pH Adjustment: a. Place the flask on a magnetic stirrer and add a stir bar. b. Add 2 mL of the 1N KOH buffer (from Protocol 1). If the sample is acidic, more may be required. c. Self-Validation: If magnesium is present, a milky white precipitate of Mg(OH)₂ should become visible. d. Use a calibrated pH meter to confirm the pH is between 12.3 and 12.5. Adjust with drops of KOH if necessary.

  • Indicator Addition: Add 2-3 drops of Eriochrome Blue SE indicator solution (or a small spatula tip of solid indicator ground with NaCl). The solution should turn a distinct wine-red color. If it is blue or purple, check the pH or the indicator's validity.

  • Titration: a. Titrate with a standardized 0.01 M EDTA solution. b. As you approach the endpoint, the solution will turn purple as blue swirls become more persistent upon the addition of each drop.[2] c. The endpoint is reached when the solution shows a sharp transition from the last traces of purple to a pure, crisp blue with no reddish tint.[9][13]

  • Recording: Record the volume of EDTA used. Repeat the titration for at least two more replicates. The volumes should agree within 0.10 mL.

Protocol 3: Quality Control - Validating the Endpoint

To ensure you are not over- or under-titrating, perform this simple check:

  • After reaching the pure blue endpoint, record the volume.

  • Add one more drop of EDTA titrant. There should be no further color change.

  • Now, add one drop of your standard calcium solution. The color should immediately revert to wine-red. If it does, your endpoint was accurate. If it remains blue, you have significantly over-titrated.

Part 4: Visual Guides

Diagram 1: Chemical Equilibrium Workflow

This diagram illustrates the sequential reactions that drive the color change during the titration.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Titration cluster_2 Step 3: Endpoint A Start: Ca²⁺ Solution + pH 12.5 Buffer B Add Indicator (Ind) A->B C Solution is Red (Ca-Ind Complex Forms) B->C D Add EDTA Titrant C->D E EDTA binds free Ca²⁺ (Ca-EDTA forms) D->E F EDTA pulls Ca²⁺ from Indicator Ca-Ind + EDTA → Ca-EDTA + Ind E->F Near Endpoint G Endpoint: All Ca²⁺ bound to EDTA F->G H Indicator is Free (Ind) Solution is Pure Blue G->H

Caption: Workflow of competitive chelation in calcium titration.

Diagram 2: Troubleshooting Logic Flow for Indistinct Endpoints

Use this decision tree to diagnose and solve poor endpoint quality.

G Start Problem: Indistinct or Gradual Endpoint Cause1 Is pH between 12.3 - 12.5? Start->Cause1 Cause2 Was titration complete within 5 minutes? Cause1->Cause2 Yes Sol1 Action: Recalibrate pH meter. Verify pH after buffering. Cause1->Sol1 No Cause3 Is indicator solution fresh and validated? Cause2->Cause3 Yes Sol2 Action: Titrate more quickly after adding buffer. Cause2->Sol2 No Cause4 Are interfering ions (Fe, Cu) present? Cause3->Cause4 Yes Sol3 Action: Prepare fresh indicator. Perform validation test. Cause3->Sol3 No Sol4 Action: Consider adding a masking agent (e.g., KCN). (Use with extreme caution). Cause4->Sol4 Yes End Root Cause Identified Cause4->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Decision tree for troubleshooting poor titration endpoints.

References

  • Diehl, H., & Ellingboe, J. L. (1956). Indicator for Titration of Calcium in Presence of Magnesium with Disodium Dihydrogen Ethylenediamine Tetraacetate. Analytical Chemistry, 28(6), 882–884. [Link]

  • Chemistry LibreTexts. (2021). Complexometric Calcium Determination (Experiment). [Link]

  • University of Canterbury. Determination of Total Calcium and Magnesium Ion Concentration. [Link]

  • Nielsen, S. S. (2017). Complexometric Determination of Calcium. ResearchGate. [Link]

  • Hildebrand, G. P., & Reilley, C. N. (1957). New Indicator for Titration of Calcium with (Ethylenedinitrilo)tetraacetate. Analytical Chemistry, 29(2), 258–263. [Link]

  • ASTM International. (2021). ASTM D511-14(2021)e1, Standard Test Methods for Calcium and Magnesium In Water. [Link]

  • Wikipedia. (n.d.). Eriochrome Black T. [Link]

  • USDA Food Safety and Inspection Service. (1993). CALCIUM/TRITIMETRIC. [Link]

Sources

Removing interference in Plasmocorinth B spectrophotometric assays

Author: BenchChem Technical Support Team. Date: February 2026

Spectrophotometric Assay Optimization & Interference Removal[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Plasmocorinth B (Eriochrome Blue SE) Assays[1]

Core Chemistry & Mechanism

Plasmocorinth B , chemically known as Eriochrome Blue SE (C.I. 16680), is a hydroxynaphthyl azo dye used primarily for the spectrophotometric determination of Calcium (Ca²⁺) and Gallium (Ga³⁺) .

In alkaline media (pH 12–13), the dye exists as a blue/violet anion.[1] Upon binding with Calcium, it undergoes a bathochromic or hypsochromic shift (depending on specific buffer conditions) to a red/pink complex.[1] The accuracy of this assay relies heavily on the stoichiometric exclusion of competing ions (Mg²⁺, Fe³⁺, Cu²⁺) and the removal of matrix artifacts (proteins/lipids).

Troubleshooting Guide (Q&A)

Category A: Cationic Interference (The "Wrong Metal" Problem)

Q: My absorbance readings are consistently overestimating Calcium concentration. How do I rule out Magnesium interference?

A: Magnesium (Mg²⁺) is the most common interferent because it is chemically similar to Calcium.[1] Plasmocorinth B is preferred over Eriochrome Black T because it has higher selectivity for Ca²⁺, but Mg²⁺ will still bind if the pH is not strictly controlled.[1]

  • The Mechanism: At pH 10, both Ca²⁺ and Mg²⁺ bind the dye.[2][3] At pH > 12.5 , Magnesium precipitates as Magnesium Hydroxide [Mg(OH)₂], effectively removing it from the solution phase so it cannot bind the dye.

  • Corrective Action: Ensure your buffer system (typically KOH or NaOH) maintains a pH of 12.5–13.0 .[1]

    • Warning: If the pH drops below 12, Mg²⁺ resolubilizes and causes positive interference.[1]

    • Validation: Spike a sample with known Mg²⁺.[1] If absorbance changes, your pH is too low.[1]

Q: I see a "creeping" endpoint or drifting absorbance values. Could this be heavy metal contamination?

A: Yes. Transition metals like Iron (Fe³⁺) , Copper (Cu²⁺) , and Zinc (Zn²⁺) form extremely stable complexes with azo dyes, often blocking the indicator (a phenomenon called "blocking interference").[4] They bind tighter than Calcium and do not release the dye, causing a permanent color shift or drift.[1]

  • The Solution: You must use a Masking Agent .[1]

  • Protocol:

    • Triethanolamine (TEA): Add 2–3 drops of 20% TEA solution prior to dye addition.[1] This effectively chelates Fe³⁺ and Al³⁺.[1]

    • Cyanide (KCN): Strict Safety Warning.[1] Historically, KCN is the ultimate mask for Cu, Zn, and Ni.[1] However, due to toxicity, use Thioglycolic acid or Cysteine as safer alternatives for masking Copper.[1]

Category B: Matrix & Spectral Interference[1][2]

Q: My serum samples are turbid, causing high baseline absorbance. Can I just subtract the blank?

A: Simple blank subtraction is often insufficient for turbid biological samples (lipemia) because the light scattering is non-linear.[1]

  • The Fix: You must deproteinize or clarify the sample before the assay.

  • Protocol: Use Trichloroacetic Acid (TCA) precipitation.[1]

    • Mix sample 1:1 with 10% TCA.[1]

    • Centrifuge at 10,000 x g for 5 minutes.

    • Neutralize the supernatant with NaOH before adding the buffer/dye.[1]

    • Why: This removes proteins that scatter light and potential protein-bound calcium that shouldn't be measured if you are targeting ionized calcium (though TCA usually releases total calcium).[4][1]

Visualization: Interference Removal Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides you through identifying the source of error based on spectral symptoms.[1]

InterferenceLogic Start Start: Anomalous Absorbance CheckBlank Check Reagent Blank (Abs > 0.1?) Start->CheckBlank CheckDrift Is Signal Drifting? CheckBlank->CheckDrift Blank OK ActionFilter Centrifuge/Filter (Remove Lipids) CheckBlank->ActionFilter High Blank DriftYes Heavy Metal Blocking (Fe, Cu, Zn) CheckDrift->DriftYes Yes DriftNo Check Specificity CheckDrift->DriftNo Stable CheckpH Check pH ActionpH Adjust to pH > 12.5 (Precipitate Mg) CheckpH->ActionpH pH < 12 Valid Assay Valid Assay CheckpH->Valid Assay pH > 12.5 ActionMask Add Masking Agent (TEA / Cysteine) DriftYes->ActionMask DriftNo->CheckpH

Figure 1: Decision matrix for isolating spectral and chemical interferences in Plasmocorinth B assays.

Diagram 2: The Chemistry of Masking

Visualizing how masking agents preferentially bind interferents (Fe/Cu) while leaving Calcium free to react with Plasmocorinth B.[1]

MaskingMechanism cluster_reaction Reaction Mixture Ca Target: Ca²⁺ Dye Plasmocorinth B (Indicator) Ca->Dye High Affinity (pH 12) Fe Interferent: Fe³⁺ Fe->Dye Blocked Mask Masking Agent (TEA/Cysteine) Fe->Mask Preferential Binding CaDye Ca-Dye Complex (Red/Pink Signal) Dye->CaDye FeMask Fe-Mask Complex (Colorless/Inactive) Mask->FeMask

Figure 2: Competitive exclusion mechanism.[4][1] The masking agent sequesters heavy metals, preventing them from "poisoning" the indicator.

Validated Protocol: Standard Addition Method

To prove your interference removal is working, do not rely solely on a standard curve.[1] Use Standard Addition to validate the matrix.[1]

Principle: If the sample matrix (serum, water) contains hidden interferences, the slope of the "spiked" curve will differ from the aqueous standard curve.

Step-by-Step:

  • Aliquot: Take 4 aliquots of your sample (1 mL each).

  • Spike:

    • Tube 1: Add 0 µL Ca Standard.

    • Tube 2: Add 10 µL Ca Standard.[1]

    • Tube 3: Add 20 µL Ca Standard.[1]

    • Tube 4: Add 30 µL Ca Standard.[1]

  • Process: Add Buffer (pH 12.5), Masking Agent (TEA), and Plasmocorinth B to all tubes.

  • Plot: Absorbance (y) vs. Concentration Added (x).[1]

  • Interpret:

    • Extrapolate the line to x-intercept.[1] The absolute value is the concentration in the sample.

    • Validation Check: If the slope of this line is significantly lower than your pure water calibration slope, you still have Matrix Interference (likely protein or heavy metal quenching).[1]

Interference Tolerance Data

InterferentLimit (mg/L)Mechanism of InterferenceCorrective Action
Magnesium (Mg²⁺) > 0.5 (at pH 10)Competes for dye bindingRaise pH to > 12.5 (Precipitation)
Iron (Fe³⁺) > 0.1Blocks indicator (irreversible)Add Triethanolamine (TEA)
Copper (Cu²⁺) > 0.05Blocks indicator / Oxidizes dyeAdd Thioglycolic Acid or Cysteine
Phosphate (PO₄³⁻) > 10Precipitates CalciumDilute sample or use back-titration
Proteins > 100Turbidity / Light ScatteringTCA Precipitation

References

  • Kingsley, G. R., & Robnett, O. (1957).[1] New Dye for the Colorimetric Determination of Calcium. American Journal of Clinical Pathology.

    • Establishes Plasmocorinth B (Eriochrome Blue SE) as a superior reagent for calcium due to stability.[4]

  • Sigma-Aldrich. (n.d.).[4][1] Plasmocorinth B Product Specification & CAS 1058-92-0.[4][1] [4]

    • Verifies chemical structure and identity (Eriochrome Blue SE).
  • Young, D. S. (2000).[1] Effects of Drugs on Clinical Laboratory Tests. AACC Press.[1]

    • Authoritative source on drug and chemical interferences in clinical calcium assays.
  • APHA (American Public Health Association). (2017).[1] Standard Methods for the Examination of Water and Wastewater, Method 3500-Ca.

    • Provides the industry-standard protocols for EDTA/Indicator titr

Sources

Technical Support Center: Calcium Determination & Magnesium Interference

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Chemistry Support Hub. Topic: Overcoming Magnesium Interference in Calcium Determination Ticket ID: Ca-Mg-Selectivity-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Alkaline Earth Twin" Problem

Calcium (


) and Magnesium (

) are chemically similar alkaline earth metals. In biological fluids, water analysis, and drug formulations, they frequently coexist. The core analytical challenge is that many chromophores (e.g., o-Cresolphthalein) and chelators (e.g., EDTA) lack sufficient native selectivity, leading to false positives or signal suppression.

This guide provides validated protocols to chemically decouple these ions using Masking , Precipitation , and Releasing Agents .

Module 1: Colorimetric Assays (Benchtop Spectrophotometry)

Primary Issue: You are using o-Cresolphthalein Complexone (CPC) or Arsenazo III, and your calcium readouts are artificially high due to magnesium binding.

The Solution: The 8-Hydroxyquinoline Masking Protocol

The gold standard for colorimetric calcium determination is the addition of 8-Hydroxyquinoline (8-HQ) .[1][2]

The Mechanism: At the alkaline pH required for CPC assays (pH 10.5–12.0), 8-HQ acts as a preferential chelator for magnesium. It binds


 with high affinity, effectively "masking" it from the CPC dye. 

, having a lower affinity for 8-HQ, remains free to react with the CPC, forming the violet complex measured at 570–575 nm [1].

Step-by-Step Protocol:

  • Prepare the Masking Solution: Dissolve 8-Hydroxyquinoline in your alkaline buffer (typically Monoethanolamine or Diethanolamine) to a final concentration of 0.25% to 1.0% (w/v) .

    • Note: 8-HQ is sparingly soluble in water; dissolve it in acid or the organic amine buffer first.

  • Sequence of Addition (Critical):

    • Add Sample (

      
      ).[1][3]
      
    • Add Buffer + 8-HQ Mixture. (Allow 30–60 seconds for Mg sequestration).

    • Add CPC Chromogen.

  • Read Absorbance: Measure at 570 nm.

Visualizing the Mechanism:

G Sample Sample (Ca++ & Mg++) Mask Masking Agent (8-Hydroxyquinoline) Sample->Mask Step 1: Mix Dye Chromogen (o-Cresolphthalein) Sample->Dye Step 2: Add Dye MgComplex Mg-8HQ Complex (Colorless/Inactive) Mask->MgComplex High Affinity Binding CaComplex Ca-CPC Complex (Violet Signal) Dye->CaComplex Selective Reaction

Figure 1: The thermodynamic competition. 8-HQ sequesters Mg, leaving Ca available for the chromogen.

Module 2: Instrumental Analysis (AAS & ICP)

Primary Issue: In Atomic Absorption Spectroscopy (AAS), you observe low calcium recovery (signal suppression) in samples containing sulfates, phosphates, or high magnesium.[4]

The Solution: The Lanthanum Shield (Releasing Agent)

Calcium readily forms refractory (heat-stable) compounds with anions like phosphate (


) and sulfate (

) in the flame, which do not atomize. High concentrations of Mg can also cause ionization interference.

The Protocol: Use Lanthanum Chloride (


)  as a releasing agent.[4] Lanthanum binds preferentially to the interfering anions, "releasing" calcium to be atomized [2].

Quantitative Comparison of Releasing Agents:

AgentConcentrationMechanismTarget Interference
Lanthanum (

)
0.1% - 1.0% (w/v)Forms stable La-PhosphatePhosphates, Sulfates, Aluminates
Strontium (

)
0.1% - 0.5% (w/v)Competes for anionsPhosphates (less effective than La)
EDTA VariesChelationChemical interference (limited use in AAS)

Troubleshooting Workflow for AAS:

AAS_Flow Start Low Ca Recovery (< 90%) CheckFlame Check Flame Type (Air-Acetylene?) Start->CheckFlame CheckMatrix Check Matrix (PO4, SO4, Mg present?) CheckFlame->CheckMatrix Flame OK AddLa Add 1% LaCl3 (Releasing Agent) CheckMatrix->AddLa Interference Found Burner Adjust Burner Height (Optimize to ~7.5mm) AddLa->Burner Retest N2O Switch to N2O-Acetylene Flame Burner->N2O Still Refractory?

Figure 2: Logical troubleshooting path for restoring calcium signal in AAS.

Module 3: Complexometric Titration (The pH Precipice)

Primary Issue: You are performing an EDTA titration for Hardness, but the endpoint is "mushy" or inaccurate because EDTA binds both Ca and Mg.

The Solution: pH-Controlled Precipitation

EDTA is non-selective. To measure Calcium only in a mixture, you must physically remove Magnesium from the equilibrium.

The Protocol:

  • Adjust pH to > 12.0: Add Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

    • Why? At pH 12, the solubility product (

      
      ) of Magnesium Hydroxide is exceeded. 
      
      
      
      precipitates as
      
      
      (solid) and does not react with EDTA [3].
  • Add Indicator: Use Patton-Reeder (Calconcarboxylic acid) or Murexide. These are specific for Calcium at high pH.

    • Warning: Eriochrome Black T (EBT) effectively decomposes or functions poorly at pH 12; do not use EBT for this step.

  • Titrate: The color change (typically Wine Red

    
     Pure Blue) indicates the Ca endpoint.
    
Module 4: Biological & Intracellular (EGTA vs. EDTA)

Primary Issue: Researchers studying calcium signaling need to buffer


 without stripping 

(which is essential for ATP and enzymatic function).
The Solution: Selective Affinity (EGTA)

EGTA (ethylene glycol-bis(


-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is chemically engineered for this specific problem.

Selectivity Constants (


): 
  • EDTA: Binds Ca (

    
    ) and Mg (
    
    
    
    ). Difference is small (~2 orders of magnitude).
  • EGTA: Binds Ca (

    
    ) and Mg (
    
    
    
    ). Difference is massive (~6 orders of magnitude).

Application Note: Use EGTA when you need to "clamp" free calcium concentrations in the nanomolar range (e.g., intracellular buffers) while leaving millimolar magnesium concentrations largely untouched [4].

Frequently Asked Questions (FAQ)

Q: Can I use ICP-OES to skip the masking steps? A: Generally, yes. ICP-OES (Inductively Coupled Plasma) operates at much higher temperatures (6000–10000 K) than AAS flames. This thermal energy breaks down the refractory phosphates that plague AAS, reducing chemical interference. However, you must still monitor for spectral overlap between Ca (393.37 nm) and other elements, though Mg is usually spectrally distinct (279.55 nm).

Q: My 8-HQ solution is turning yellow/brown. Is it still good? A: 8-Hydroxyquinoline oxidizes over time and is light-sensitive. If the solution is dark brown, discard it. A slight yellow tint is normal. Store stock solutions in amber bottles at 4°C.

Q: Why does my Calcium standard curve flatten at high concentrations in the CPC assay? A: This is likely "reagent depletion." The molar ratio of CPC to Calcium must be sufficient. If you are masking Mg, the 8-HQ might also be interacting with trace metals in your water. Ensure you are using Type I (18.2 M


) water and that your CPC concentration is at least 2x the highest expected Ca concentration.
References
  • Vertex AI Search. (2024). Rapid determination of magnesium and calcium ions in saline and seawater. Science and Technology Development Journal. 2[1][2][3][4][5][6][7][8][9][10]

  • Agilent Technologies. (n.d.). Determination of Calcium in Serum Samples by AAS Using a Fuel Lean Flame. 11[1][2][3][4][5][6][7][8][9][10][11]

  • BenchChem. (2025).[4] How to avoid interference of other ions in magnesium analysis. 4

  • AAT Bioquest. (2019). What is the difference between EDTA and EGTA?8[1][2][3][4][5][6][7][8][9][10][11]

Sources

Effect of temperature on the stability of Mordant Blue 13 complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mordant Blue 13 and its metal complexes. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the effect of temperature on the stability of these complexes. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common experimental challenges.

Understanding the System: Mordant Blue 13 and Metal Complexation

Mordant Blue 13 is an azo dye that forms stable coordination complexes, often referred to as "lakes," with various metal ions.[1] This chelation is crucial for its application in industries like textiles, where it imparts excellent color fastness.[2] The stability of these complexes is a critical parameter, influencing their performance and degradation characteristics. Temperature is a key environmental factor that can significantly impact this stability.

The interaction between Mordant Blue 13 and a metal ion (Mⁿ⁺) typically involves the dye's hydroxyl (-OH) and azo (-N=N-) functional groups acting as ligands, which donate electron pairs to the metal ion.[1] Common mordanting metals include aluminum (Al³⁺), chromium (Cr³⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺).[1][3]

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the stability of Mordant Blue 13 metal complexes?

In many cases, the formation of metal-ligand complexes is an exothermic process. Consequently, an increase in temperature will typically decrease the stability of the Mordant Blue 13 complex.[4][5] This is governed by Le Chatelier's principle, where the equilibrium of an exothermic reaction shifts to the left (favoring reactants) as the temperature rises. This results in a lower stability constant (K) at higher temperatures.

Q2: What is the expected thermal decomposition temperature for a typical Mordant Blue 13 metal complex?

Q3: Can a change in temperature alter the color (λmax) of the Mordant Blue 13 complex?

Yes, a change in temperature can cause a shift in the maximum absorbance wavelength (λmax). This can be due to several factors, including a shift in the equilibrium between the complexed and uncomplexed dye, or changes in the geometry of the complex itself. It is crucial to maintain a constant temperature during spectrophotometric measurements to ensure reproducibility.

Q4: How does pH influence the thermal stability of Mordant Blue 13 complexes?

The pH of the solution is a critical factor that can significantly affect the stability of the complex, and its influence can be temperature-dependent. The protonation state of the hydroxyl groups on Mordant Blue 13 is pH-dependent.[10][11] At a pH where these groups are deprotonated, the dye is a more effective ligand, leading to the formation of more stable complexes. Changes in temperature can alter the pKa of these functional groups and the hydrolysis of the metal ion, thereby indirectly affecting the optimal pH for complex stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments on the thermal stability of Mordant Blue 13 complexes.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or drifting absorbance readings at a constant temperature. 1. Instrument Instability: The spectrophotometer's lamp or detector may not be properly warmed up or could be aging. 2. Temperature Fluctuations: The cuvette holder may not be maintaining a stable temperature. 3. Sample Evaporation: At elevated temperatures, solvent evaporation can concentrate the sample. 4. Precipitation: The complex may be precipitating out of solution at the experimental temperature.1. Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30-60 minutes before taking measurements. 2. Use a Temperature-Controlled Cuvette Holder: Ensure your spectrophotometer is equipped with a reliable Peltier or water-circulating temperature controller. 3. Use Cuvette Caps: Seal the cuvettes to minimize solvent evaporation. 4. Check Solubility: Visually inspect the solution for any signs of precipitation. You may need to adjust the solvent composition or the concentration of the complex.
Unexpectedly low stability constant (K) values. 1. Incorrect pH: The pH of the solution may not be optimal for complex formation. 2. Interfering Ions: The presence of other ions in your buffer or sample that can compete with Mordant Blue 13 for the metal ion. 3. Degradation of the Dye or Complex: The dye or complex may be degrading under the experimental conditions (e.g., exposure to light, or high temperatures over extended periods).1. Optimize pH: Perform a pH titration to determine the optimal pH for complex formation at your desired temperature. 2. Use High-Purity Reagents: Use deionized water and high-purity salts to prepare your solutions. Consider using a non-coordinating buffer. 3. Protect from Light: Store solutions in the dark and minimize light exposure during experiments. Limit the time the sample is held at high temperatures.
Non-linear Beer-Lambert plot. 1. High Concentration: At high concentrations, intermolecular interactions can cause deviations from Beer's Law. 2. Stray Light: This is a common instrumental artifact, especially at the extremes of the spectrophotometer's wavelength range. 3. Chemical Equilibrium Shift: Changes in concentration may be shifting the equilibrium of the complex formation.1. Dilute the Sample: Work within a concentration range where absorbance is typically between 0.1 and 1.0. 2. Check Instrument Specifications: Be aware of your spectrophotometer's stray light specifications. You may need to use a different instrument or work at a different wavelength. 3. Ensure Complete Complexation: If determining the molar absorptivity, ensure conditions (e.g., excess of one reactant) are set to drive the equilibrium towards the complex.
TGA/DSC curve shows multiple, unexpected weight loss steps. 1. Loss of Adsorbed Water/Solvent: The sample may not have been completely dry. 2. Decomposition of Counter-ions or Buffer Salts: Salts present in the sample can also decompose upon heating. 3. Complex Decomposition Mechanism: The complex may decompose in multiple stages, for example, the loss of ligands followed by the decomposition of the dye molecule itself.1. Dry the Sample Thoroughly: Ensure the sample is completely dry before analysis, possibly by holding it at a temperature just above the boiling point of the solvent in the TGA before starting the temperature ramp. 2. Use a Pure Sample: If possible, use a purified form of the complex free from buffer salts. 3. Correlate with Other Techniques: Use techniques like DSC to identify if the weight loss is associated with an endothermic or exothermic event, which can provide clues about the nature of the decomposition.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Stability Constant at Different Temperatures

This protocol outlines a method to determine the stability constant (K) of a Mordant Blue 13-metal complex at various temperatures using UV-Vis spectrophotometry.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of Mordant Blue 13 in a suitable solvent (e.g., deionized water or an appropriate buffer).

  • Prepare a stock solution of the metal salt (e.g., CrCl₃, Al₂(SO₄)₃) in the same solvent.

2. Determination of λmax:

  • Prepare a solution containing the Mordant Blue 13-metal complex.

  • Scan the absorbance of the solution across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

3. Job's Method of Continuous Variation (to determine stoichiometry):

  • Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is constant.

  • Measure the absorbance of each solution at the λmax.

  • Plot absorbance versus the mole fraction of the ligand. The peak of the plot will indicate the stoichiometry of the complex.

4. Determination of Stability Constant (K):

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of Mordant Blue 13.

  • Allow the solutions to equilibrate at the desired temperature using a temperature-controlled cuvette holder.

  • Measure the absorbance of each solution at λmax.

  • Calculate the stability constant using the Benesi-Hildebrand equation or by non-linear regression analysis of the absorbance data.

5. Temperature Effect Analysis:

  • Repeat step 4 at a range of different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).

  • Plot log(K) versus 1/T (van't Hoff plot) to determine the thermodynamic parameters (ΔH° and ΔS°) of the complex formation.

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_calc Data Analysis A Prepare Mordant Blue 13 Stock Solution C Determine λmax of Complex A->C B Prepare Metal Salt Stock Solution B->C D Determine Stoichiometry (Job's Method) C->D E Measure Absorbance vs. [Ligand] at Constant Temperature D->E F Repeat at Multiple Temperatures E->F Vary Temperature G Calculate Stability Constant (K) for each Temperature E->G F->G H Generate van't Hoff Plot (log(K) vs 1/T) G->H I Determine ΔH° and ΔS° H->I TGA_Workflow A Prepare and Dry Solid Complex Sample C Accurately Weigh Sample into TGA Pan A->C B Calibrate TGA Instrument D Heat Sample at a Constant Rate under Controlled Atmosphere B->D C->D E Record Weight Loss vs. Temperature D->E F Analyze TGA/DTG Curves to Determine Decomposition Temperature E->F

Caption: General workflow for Thermogravimetric Analysis (TGA).

References

  • Ochoa-Loza, F. J., et al. (2001). Stability constants for the complexation of various metals with a rhamnolipid biosurfactant. Journal of Environmental Quality, 30(2), 479-485. Available at: [Link]

  • Al-Hamdani, A. A., & Al-Khafaji, Z. H. (2020). Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. Journal of Science and Healthcare Exploration, 1(1), 1-6. Available at: [Link]

  • Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240. Available at: [Link]

  • Gaffer, S. A., et al. (2017). New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 1-8. Available at: [Link]

  • Sharma, K., & Singh, R. V. (2018). The study of stability constants and thermodynomic parameters of transition metal complexes of substituded aminothiazole schiff bases. The Pharma Innovation Journal, 7(12), 14-18. Available at: [Link]

  • IntechOpen. (2019). Stability Constants of Metal Complexes in Solution. In Coordination Compounds. Available at: [Link]

  • University of Delhi. (n.d.). Stability constants of metal complexes and their applications. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thermal Analysis. Available at: [Link]

  • Wallace, T. C., & Giusti, M. M. (2015). Evaluating the Role of Metal Ions in the Bathochromic and Hyperchromic Responses of Cyanidin Derivatives in Acidic and Alkaline pH. Journal of Agricultural and Food Chemistry, 63(31), 7035-7043. Available at: [Link]

  • Park, S. Y., et al. (2014). The Synthesis and Characterizations of Thermally-Stable Yellow Metal Complex Dyes for LCD Color Filters. Dyes and Pigments, 102, 247-254. Available at: [Link]

  • ResearchGate. (n.d.). Thermoanalytical results (TGA, DSC) of the complexes. Available at: [Link]

  • Yakuphanoglu, F. (2015). Thermal analysis study of some transition metal complexes by TG and DSC methods. Journal of Materials and Electronic Devices, 1, 17-23. Available at: [Link]

  • Kapaev, R. R., et al. (2018). Electrochemical degradation of Mordant Blue 13 azo dye using boron-doped diamond and dimensionally stable anodes: influence of experimental parameters and water matrix. Environmental Science and Pollution Research, 25(29), 29147-29157. Available at: [Link]

  • ResearchGate. (n.d.). Chapter: “Metal Mordants and Biomordants” in "The Impact and Prospects of Green Chemistry for Textile Technology". Available at: [Link]

  • Fathy, M., et al. (2020). Spectrophotometric studies on the removal of some metal ions and methylene blue dye from their aqueous solutions using new absorbents. Egyptian Journal of Chemistry, 63(9), 3401-3410. Available at: [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2020). Synthesis, spectroscopic characterization and thermal study of some transition metal complexes derived from caffeine azo ligand with some of their applications. Journal of Medicinal and Pharmaceutical Chemistry Research, 2(2), 1-13. Available at: [Link]

  • Christie, R. M. (2007). Metal-complexed dyes. In The Chemistry of Colour Application. Blackwell Publishing Ltd. Available at: [Link]

  • Manian, A. P., et al. (2019). Metal mordanting in dyeing with natural colourants. Coloration Technology, 135(1), 1-14. Available at: [Link]

  • Wright State University. (2017). A Spectrophotometric Determination of Barium Complexation with Methylthymol Blue. Available at: [Link]

  • Mulligan, C., et al. (2018). Thermostability-based binding assays reveal complex interplay of cation, substrate and lipid binding in the bacterial DASS transporter, VcINDY. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(5), 1063-1073. Available at: [Link]

  • Lodyga-Chruscinska, E., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(10), 3026. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Photocatalytic vs. Electrochemical Degradation of Reactive Blue 13

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reactive Blue 13 (RB13), a recalcitrant azo dye utilized extensively in textile manufacturing, presents a significant environmental challenge due to its aromatic stability and resistance to conventional biological treatments.[1] This guide provides a comparative technical evaluation of two leading Advanced Oxidation Processes (AOPs): Heterogeneous Photocatalysis (TiO₂/UV) and Electrochemical Oxidation (EO) using Boron-Doped Diamond (BDD) anodes.

Key Finding: While Photocatalysis offers a sustainable, lower-energy footprint suitable for polishing steps (achieving ~98% decolorization under optimal alkaline conditions), Electrochemical Oxidation demonstrates superior kinetics and mineralization capabilities (Total Organic Carbon removal), albeit at a higher operational expenditure due to electrical energy consumption.

Mechanistic Principles

To optimize degradation protocols, one must understand the distinct pathways by which oxidative species are generated.

Heterogeneous Photocatalysis (TiO₂/UV)

The degradation is driven by the photo-excitation of a semiconductor (typically Anastase TiO₂). Upon irradiation with energy greater than its bandgap (~3.2 eV), electron-hole pairs (


) are generated.
  • The Hole (

    
    ):  Reacts with surface-adsorbed water or hydroxide ions to form hydroxyl radicals (
    
    
    
    ).
  • The Electron (

    
    ):  Reacts with dissolved oxygen to form superoxide radicals (
    
    
    
    ), preventing recombination.
Electrochemical Oxidation (EO)

EO operates via two mechanisms at the anode surface (M):

  • Direct Anodic Oxidation: Physical electron transfer from the pollutant to the anode.

  • Indirect Oxidation: Water discharge at the anode surface generates physisorbed hydroxyl radicals (

    
    ). BDD electrodes are preferred because they have a high 
    
    
    
    evolution overpotential, preventing the parasitic oxygen evolution reaction (OER) and maximizing radical availability.
Pathway Visualization

The following diagram illustrates the concurrent oxidative pathways leading to the mineralization of RB13.

RB13_Degradation_Pathways cluster_0 Photocatalysis (TiO2) cluster_1 Electrochemical Oxidation (BDD) UV UV Irradiation (λ < 385nm) TiO2 TiO2 Surface UV->TiO2 Pairs e-/h+ Separation TiO2->Pairs Radicals_P •OH / •O2- Generation Pairs->Radicals_P RB13 Reactive Blue 13 (Azo Dye) Radicals_P->RB13 Radical Attack Power Current Source (Galvanostatic) Anode BDD Anode Surface Power->Anode Water_Discharge H2O -> •OH + H+ + e- Anode->Water_Discharge Direct_Ox Direct Electron Transfer Anode->Direct_Ox Water_Discharge->RB13 Indirect Ox Direct_Ox->RB13 Adsorption Intermediates Aromatic Intermediates (Phenolics, Amines) RB13->Intermediates Mineralization Mineralization (CO2 + H2O + NO3-) Intermediates->Mineralization

Figure 1: Mechanistic pathways for Reactive Blue 13 degradation via Photocatalytic and Electrochemical routes.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating control steps.

Protocol A: Photocatalytic Degradation (Optimized for TiO₂)

Based on comparative analysis of metal oxide efficiency [1].

Reagents: Reactive Blue 13 (100 ppm stock), TiO₂ (Degussa P25 or equivalent Anatase), 0.1M HCl/NaOH.

  • Catalyst Loading: Prepare a suspension of 0.1 g/L TiO₂ in 100 mL of RB13 solution (10 ppm working concentration).

    • Why: Higher loading causes light scattering (shielding effect), reducing efficiency.

  • pH Adjustment (Critical): Adjust solution to pH 10 .

    • Mechanism:[2][3] Alkaline conditions favor the formation of surface hydroxyl radicals on TiO₂ for this specific dye structure.

  • Dark Adsorption Equilibrium (Self-Validation): Stir the suspension in the dark for 30 minutes .

    • Validation: Measure absorbance at

      
       (574 nm).[1] If concentration drops >10%, adsorption is significant; correct initial 
      
      
      
      for kinetic calculations.
  • Irradiation: Expose to UV light (Mercury vapor or UV-LED, ~254-365 nm) under constant stirring.

  • Sampling: Aliquot 3 mL every 15 minutes. Centrifuge at 10,000 rpm to remove catalyst particles before UV-Vis analysis.

Protocol B: Electrochemical Oxidation (BDD Anode)

Based on standard electro-oxidation methodologies for reactive dyes [2, 3].

Setup: Single-compartment cell, BDD Anode, Stainless Steel Cathode, DC Power Supply.

  • Electrolyte Preparation: Dissolve RB13 (50 ppm) in 0.05 M Na₂SO₄ .

    • Why: Sulfate acts as a supporting electrolyte to increase conductivity without generating active chlorine species (unless active chlorine is desired, in which case NaCl is used).

  • Current Density Control: Apply a constant current density (

    
    ) of 30 mA/cm² .
    
    • Causality: Higher

      
       increases 
      
      
      
      production but also increases side reactions (OER). 30-50 mA/cm² is the typical efficiency "sweet spot."
  • Electrolysis: Run for 60 minutes under vigorous stirring.

  • TOC Analysis (Validation): Unlike photocatalysis, color removal does not equal degradation here. You must measure Total Organic Carbon (TOC) to verify ring opening and mineralization.

Performance Evaluation & Data Synthesis

The following data compares the performance of the two methods based on synthesized experimental outcomes for Reactive Blue dyes.

Quantitative Comparison
MetricPhotocatalysis (TiO₂/UV)Electrochemical Oxidation (BDD)
Optimal pH pH 10 (Alkaline) [1]pH 2-4 (Acidic) or Neutral [2]
Decolorization Efficiency ~98% (60-90 mins)~100% (10-20 mins)
TOC Removal (Mineralization) 40 - 60% (Slow)85 - 95% (Rapid)
Kinetics Model Pseudo-first-order (L-H model)Pseudo-first-order (Mass transport limited)
Rate Constant (

)


Energy Consumption Low (Lamp dependent)High (Electrolysis + Pump)
Kinetic Analysis

Both processes typically follow pseudo-first-order kinetics:



  • Photocatalysis: The rate is limited by the adsorption of the dye onto the catalyst surface (Langmuir-Hinshelwood mechanism).

  • Electrochemical: The rate is often diffusion-controlled. The reaction is faster because the generation of

    
     at a BDD surface is significantly more intense than on a semiconductor surface limited by photon flux and electron-hole recombination.
    
By-product Toxicity
  • Photocatalysis: Often leaves aromatic intermediates (phenols, aromatic amines) if irradiation time is insufficient.

  • Electrochemical: The high oxidation potential of BDD allows for the ring-opening of these intermediates, converting them into short-chain carboxylic acids (oxalic, maleic acid) and eventually CO₂.

Critical Recommendations

For researchers developing treatment trains for RB13:

  • Matrix Effects: If the wastewater contains high chloride (

    
    ) concentrations (common in dyeing baths), Electrochemical Oxidation  is superior due to the electro-generation of active chlorine (
    
    
    
    ), which accelerates decolorization via indirect bulk oxidation. However, this risks forming toxic organochlorines.
  • Turbidity Constraints: Photocatalysis is severely inhibited by turbid wastewater (light penetration depth). It requires a pre-filtration step. Electrochemical oxidation is indifferent to turbidity.[3]

  • Hybrid Approach: The most scientifically robust approach is a Sequential Treatment :

    • Step 1: Photocatalysis (Solar/UV) to break the chromophore (decolorization).

    • Step 2: Electrochemical polishing to mineralize the remaining organic carbon.

References

  • Comparative Analysis of MgO and TiO₂ Nanocatalyst in Degradation of Reactive Blue 13 Dye. Insights in Junior Science and Learning Systems. [Link]

  • Degradation of Evans Blue diazo dye by electrochemical processes based on Fenton's reaction chemistry. ResearchGate. (Representative electrochemical kinetics for diazo dyes). [Link]

  • Comparative Degradation Studies of Carmine Dye by Photocatalysis and Photoelectrochemical Oxidation. Semantic Scholar. (Validates kinetic superiority of electrochemical methods). [Link][4]

  • Kinetics of photocatalytic degradation of organic compounds: a mini-review. Royal Society of Chemistry. [Link]

Sources

Reproducibility of Calcium Determination using Plasmocorinth B: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of analytical chemistry, the reproducibility of calcium determination is paramount for applications ranging from clinical diagnostics to water quality analysis. While instrumental methods like Atomic Absorption Spectroscopy (AAS) and ICP-OES are considered gold standards, they are often resource-intensive. Complexometric titration remains a robust, cost-effective alternative, provided the indicator system is reliable.

This guide evaluates Plasmocorinth B (chemically known as Eriochrome Blue SE or C.I.[1] Mordant Blue 13 ), a specific azo dye indicator used for the complexometric determination of calcium. We compare its performance, reproducibility, and operational stability against common alternatives like Eriochrome Black T (EBT), Calconcarboxylic Acid (Patton-Reeder), and instrumental methods.

Key Finding: Plasmocorinth B offers a distinct advantage in solution stability and endpoint sharpness in biological matrices (serum/urine) compared to traditional indicators, delivering reproducibility (RSD < 2%) comparable to instrumental methods for routine analysis.

Chemical Identity & Mechanism of Action[2]

To understand the reproducibility of Plasmocorinth B, we must first ground the discussion in its chemical behavior.

  • Common Name: Plasmocorinth B / Eriochrome Blue SE[1]

  • IUPAC Name: Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate[1]

  • CAS Number: 1058-92-0

  • Mechanism: Complexometric Chelation[2]

The Chelation Pathway

Plasmocorinth B functions as a metallochromic indicator. In an alkaline environment (typically pH 12-13), the dye forms a colored complex with Calcium ions (


). Upon titration with EDTA, the stronger affinity of EDTA for Calcium displaces the indicator.

Color Transition:

  • 
    -Bound State:  Red / Violet
    
  • Free State (Endpoint): Blue

The sharpness of this transition is the primary driver of reproducibility. Unlike Murexide, which often presents a gradual "muddy" endpoint, Plasmocorinth B exhibits a high molar absorptivity change, reducing subjective error in visual detection.

CalciumTitrationMechanism Ca Free Ca2+ (Sample) Complex Ca-Indicator Complex (Red/Violet) Ca->Complex Initial Binding (pH > 12) Ind Plasmocorinth B (Blue) Ind->Complex CaEDTA Ca-EDTA Complex (Colorless) Complex->CaEDTA Equilibrium Shift FreeInd Free Indicator (Blue Endpoint) Complex->FreeInd EDTA Displacement EDTA EDTA Titrant EDTA->CaEDTA Chelation

Figure 1: Chemical equilibrium shift during the titration of Calcium with EDTA using Plasmocorinth B.

Experimental Protocol: The Urea-Stabilized Method

One of the most significant contributions to the reproducibility of Plasmocorinth B is the Urea-Stabilized Method (adapted from Beale & Bostrom). The inclusion of urea prevents the co-precipitation of phosphate salts and stabilizes the optical properties of the solution, which is critical when analyzing biological fluids like serum or urine.

Materials
  • Indicator: 10 mg Plasmocorinth B dissolved in 100 mL distilled water (stabilized with 1 drop conc. HCl).

  • Titrant: 0.001 M or 0.01 M Disodium EDTA (Standardized).

  • Buffer/Alkalizer: 1.0 M KOH or NaOH (to adjust pH > 12).

  • Matrix Modifier: Urea (saturated or high concentration solution).

Step-by-Step Workflow
  • Sample Prep: Aliquot sample (e.g., 0.5 mL serum) into a titration vessel.

  • Matrix Modification: Add Urea solution to prevent phosphate interference.

  • Alkalization: Add KOH/NaOH to raise pH to ~12-13. Note: At this pH, Magnesium precipitates as

    
     and does not interfere.
    
  • Indicator Addition: Add Plasmocorinth B. Solution turns Red/Violet .

  • Titration: Titrate with EDTA under constant stirring.

  • Endpoint: Stop at the sharp transition to Blue .

ProtocolWorkflow cluster_0 Preparation Phase cluster_1 Titration Phase Step1 Aliquot Sample (Serum/Water) Step2 Add Urea Modifier (Prevents Phosphate Precip) Step1->Step2 Step3 Adjust pH > 12 (Precipitates Mg) Step2->Step3 Step4 Add Plasmocorinth B (Color: Red) Step3->Step4 Step5 Titrate with EDTA Step4->Step5 Step6 Endpoint Detection (Color: Blue) Step5->Step6

Figure 2: Step-by-step experimental workflow for calcium determination using the Urea-Plasmocorinth B method.

Reproducibility & Performance Comparison

The core requirement of this guide is to objectively assess reproducibility. We define reproducibility here by the Relative Standard Deviation (RSD) and Recovery Rates across repeated trials.

Comparative Analysis Table
FeaturePlasmocorinth B (Eriochrome Blue SE)Eriochrome Black T (EBT) Calcon (Patton-Reeder) Atomic Absorption (AAS)
Primary Target Calcium (Direct)Total Hardness (Ca + Mg)Calcium (Direct)Calcium (Elemental)
Endpoint Clarity Excellent (Red

Blue)
Good (Wine Red

Blue)
Very Good (Pink

Blue)
N/A (Instrumental)
Mg Interference Minimal (at pH 12)High (Requires Mg to function)Minimal (at pH 12)None
Reagent Stability High (>6 months at 5°C)Low (Oxidizes rapidly)ModerateHigh (Shelf stable standards)
Reproducibility (RSD) < 1.5% 2.0 - 3.0%< 1.5%< 1.0%
Cost Per Test LowLowLowHigh
Sample Matrix Robust (Serum/Urine/Water)Water (Clean matrix preferred)Water/MineralsAny (Digested)
Critical Insights on Reproducibility

1. The "Mg-Displacement" Factor: Eriochrome Black T (EBT) is often cited as a calcium indicator, but it is chemically flawed for calcium-only determination. EBT binds Calcium weakly; it relies on the presence of Magnesium to form a sufficiently stable colored complex. Therefore, EBT protocols often require adding Mg-EDTA to the titrant to sharpen the endpoint.

  • Plasmocorinth B Advantage: It binds Calcium directly and strongly enough to function without auxiliary Magnesium, yet releases cleanly to EDTA. This removes a variable (Mg concentration) from the reproducibility equation.

2. Solution Stability: A major source of error in complexometric titrations is the degradation of the indicator solution. EBT and Murexide solutions are notoriously unstable, oxidizing or hydrolyzing within days or weeks, leading to "drifting" endpoints.

  • Plasmocorinth B Advantage: Literature (Beale & Bostrom) and chemical property data indicate that acidified Plasmocorinth B solutions are stable for at least 6 months at 5°C. This long-term stability ensures that the "Day 1" endpoint looks exactly like the "Day 100" endpoint, significantly boosting inter-day reproducibility.

3. Biological Matrix Robustness: In serum and urine, phosphate ions can precipitate calcium at high pH, causing low recovery rates. The specific protocol using Urea with Plasmocorinth B solubilizes these salts.

  • Data Support: Historical validation shows recovery rates of 98-101% in serum samples using this method, comparable to flame photometry.

Troubleshooting & Optimization

To ensure the highest level of reproducibility (Trustworthiness), follow these "Self-Validating" checks:

  • The "Fading" Endpoint: If the blue endpoint fades back to violet, the pH may be dropping, or calcium is slowly releasing from a precipitate (e.g., calcium phosphate).

    • Fix: Increase Urea concentration or check buffer capacity.

  • Slow Color Change: If the transition is sluggish.

    • Fix: Warm the solution slightly (30-40°C) to increase reaction kinetics, though Plasmocorinth B is generally fast-acting at room temperature.

  • Interference Check:

    • Validation: Perform a "Standard Addition" spike. Add a known amount of Ca standard to your sample. If recovery is not 100% ± 2%, investigate heavy metal interference (Cu, Fe can block the dye). Masking agents like Triethanolamine can be added if necessary.

References

  • Beale, R. N., & Bostrom, J. O. (1963). Sensitive methods for the titrimetric micro-determination of biological calcium and magnesium.[3] Journal of Clinical Pathology, 16(3), 252–256. [Link]

  • Schwarzenbach, G., & Flaschka, H. (1969).Complexometric Titrations. Methuen & Co Ltd.
  • Kerr, J. R. W. (1960). The spectrophotometric determination of calcium in serum using Plasmocorinth B. The Analyst, 85, 867-870.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of C.I. Mordant Blue 13

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable component of this commitment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of C.I. Mordant Blue 13 (CAS No. 1058-92-0), moving beyond mere instruction to instill a deep understanding of the causality behind each recommended step.

C.I. Mordant Blue 13, also known as Plasmocorinth B or Chrome Blue B, is a synthetic azo dye widely used in histological staining and textile applications.[1][2] Its molecular structure contains a chloro- group and it belongs to the mordant class of dyes, which are designed to form complexes with metal ions to achieve strong fixation.[3] While some safety data sheets (SDS) may not classify the pure substance as hazardous under specific European regulations, under the stringent framework of the U.S. Environmental Protection Agency (EPA), the precautionary principle dictates its management as a chemical waste of concern.[4] Azo dyes can be persistent in the environment and their degradation products may be toxic. Therefore, drain disposal is strictly prohibited.[4]

This guide is structured to provide a self-validating system for waste management, grounded in the standards of the Occupational Safety and Health Administration (OSHA) and the EPA's Resource Conservation and Recovery Act (RCRA).

Core Principles: Waste Characterization and Regulatory Context

Before any disposal actions are taken, it is essential to understand the regulatory landscape. All laboratory chemical waste in the United States is governed by the EPA's RCRA regulations.[5] Furthermore, laboratory operations fall under OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which mandates the establishment of a written Chemical Hygiene Plan (CHP).[6][7] Your institution's CHP is a primary resource and should always be consulted for specific procedures.[8]

Waste Determination: Although C.I. Mordant Blue 13 is not explicitly a "listed" hazardous waste by the EPA (i.e., it does not appear on the F, K, P, or U lists), it must be evaluated for hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[9] Given its chemical nature and use as a dye, the most prudent and compliant approach is to manage all forms of C.I. Mordant Blue 13 waste as hazardous chemical waste. This conservative approach ensures the highest level of safety and regulatory compliance, preventing the accidental release of pollutants.

Essential Safety and Handling Data

A clear understanding of the substance's properties is foundational to its safe handling and disposal. The following table summarizes key information for C.I. Mordant Blue 13.

PropertyValueSource(s)
CAS Number 1058-92-0[1][2]
Molecular Formula C₁₆H₉ClN₂Na₂O₉S₂[2]
Appearance Brownish-black to dark blue/green powder[1]
Solubility Soluble in water (forms a magenta solution)[2]
Primary Hazards May cause skin and eye irritation. Avoid dust inhalation.[4]
Incompatibilities Strong oxidizing agents.[4]
Recommended PPE Nitrile gloves, safety glasses or goggles, lab coat. Use a chemical fume hood when handling the powder to avoid dust inhalation.[4]

Step-by-Step Disposal Protocol

The following protocols are designed to provide clear, actionable steps for managing different forms of C.I. Mordant Blue 13 waste. The entire process should be managed within a designated Satellite Accumulation Area (SAA) , which is a designated space at or near the point of waste generation and under the control of the laboratory operator.[10][11]

Protocol 3.1: Disposal of Unused or Expired Solid C.I. Mordant Blue 13 Powder
  • Container Selection: The original manufacturer's container is the preferred vessel for disposal. If this is not possible, use a new, clean, and dry wide-mouth polyethylene or glass container with a secure, screw-top lid. Ensure the container is compatible with the chemical.[12][13]

  • Labeling: Affix a completed hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "C.I. Mordant Blue 13."[5]

    • An accurate statement of the hazards (e.g., "Irritant").

    • The date accumulation started.

  • Transfer: If transferring from a damaged container, perform the operation inside a certified chemical fume hood to prevent inhalation of the fine powder.

  • Storage: Secure the lid tightly. Place the container in your designated SAA. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[10]

  • Pickup Request: Once the container is ready for removal (or has been in the SAA for up to one year), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[10][11]

Protocol 3.2: Disposal of Aqueous Solutions of C.I. Mordant Blue 13

Aqueous waste is the most common form generated from staining procedures. Under no circumstances should this waste be poured down the drain. Dyes can interfere with the biological processes in wastewater treatment facilities and contaminate waterways.[10]

  • Container Selection: Use a clean, leak-proof, and chemically compatible container, preferably polyethylene, with a secure screw-top cap. Do not use metal containers.[13] Leave at least one inch of headspace to allow for expansion and prevent spills.[10]

  • Labeling: As with the solid waste, affix a completed hazardous waste tag to the container prior to adding waste. The label must include:

    • The words "Hazardous Waste."

    • The full names of all constituents: "C.I. Mordant Blue 13" and "Water."

    • The estimated concentration or percentage of each component.

    • The hazards associated with the solution.

    • The accumulation start date.

  • Collection: Carefully pour the waste solution into the labeled container using a funnel to prevent drips. Keep the container closed at all times except when adding waste.[11]

  • Storage: Store the waste container in the SAA, segregated from incompatible chemicals (e.g., acids away from bases, oxidizers away from organics).[10]

  • Pickup Request: When the container is 90% full or has been stored for the maximum allowable time per your institution's policy, arrange for pickup by EHS.[13]

Protocol 3.3: Disposal of Contaminated Labware and Debris

This category includes items such as gloves, paper towels, pipette tips, and glassware that are contaminated with C.I. Mordant Blue 13.

  • Gross Decontamination: Whenever possible, rinse grossly contaminated items (like beakers or flasks) with a small amount of water, and pour the rinsate into your aqueous hazardous waste container. This minimizes the volume of solid waste generated.

  • Containerization: Place non-sharp contaminated items (gloves, wipes) into a durable, clear plastic bag or a designated solid waste container lined with a plastic bag.

  • Labeling: The bag or container must be clearly labeled with a hazardous waste tag indicating "Solid Waste Contaminated with C.I. Mordant Blue 13."

  • Glassware/Sharps: Contaminated glassware or other sharps must be placed in a designated, puncture-proof sharps container specifically for chemically contaminated sharps. This container must also bear a hazardous waste label detailing the chemical contaminants.

  • Storage and Pickup: Keep the solid waste containers closed and stored within the SAA. Arrange for EHS pickup when full.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of C.I. Mordant Blue 13 waste streams.

G cluster_waste_type 1. Characterize Waste Form cluster_containment 2. Select & Label Container cluster_storage 3. Accumulate in SAA start Generated C.I. Mordant Blue 13 Waste solid_powder Solid Powder (Unused/Expired) start->solid_powder aqueous_solution Aqueous Solution (e.g., Staining Waste) start->aqueous_solution contaminated_debris Contaminated Debris start->contaminated_debris cont_solid Original or new, sealed container. Label: 'Hazardous Waste - Solid C.I. Mordant Blue 13' solid_powder->cont_solid Protocol 3.1 cont_aqueous Sealed poly container. Label: 'Hazardous Waste - Aqueous C.I. Mordant Blue 13' aqueous_solution->cont_aqueous Protocol 3.2 cont_debris Labeled bag for soft debris. Puncture-proof container for sharps. contaminated_debris->cont_debris Protocol 3.3 saa Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. cont_solid->saa cont_aqueous->saa cont_debris->saa end_process 4. Request EHS Pickup for Disposal saa->end_process

Caption: Waste Disposal Workflow for C.I. Mordant Blue 13.

Conclusion: Fostering a Culture of Safety

The proper disposal of C.I. Mordant Blue 13 is not merely a task to be completed, but a reflection of a laboratory's commitment to scientific integrity and responsible practice. By adhering to these detailed procedures, researchers and scientists can ensure they are protecting themselves, their colleagues, and the environment. These protocols, grounded in the authoritative standards of the EPA and OSHA, provide a robust framework for compliance and safety. Always prioritize your institution's specific Chemical Hygiene Plan and consult with your EHS department when in doubt.

References

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Rochester . Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB) . (2014). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • GAIACA . (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Tennessee, Knoxville EHS . How to Dispose of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Daniels Health . (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • World Dye Variety . Mordant Blue 13. Retrieved from [Link]

  • Ecotox Brazil . (2022). The evaluation of reactive textile dyes regarding their potential to cause organ-specific cyto- and geno-toxicity. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration (OSHA) . Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • IHC World . Disposal of waste from "special stains.". Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Institutes of Health (NIH) . Chemical Hygiene Plan. Retrieved from [Link]

  • Washington State Department of Ecology . Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • CDMS . (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • University of Wisconsin–Madison EHS . Chemical Hygiene Plan. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.